Sulfo-Cyanine3 dUTP
Description
BenchChem offers high-quality Sulfo-Cyanine3 dUTP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-Cyanine3 dUTP including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H59Li4N6O22P3S2 |
|---|---|
Molecular Weight |
1256.9 g/mol |
IUPAC Name |
tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38-,39+,44+;;;;/m0..../s1 |
InChI Key |
RCMVJDZVTUKRMS-HBRXSBNGSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cyanine3 dUTP: Molecular Architecture, Physicochemical Properties, and Enzymatic Incorporation Strategies
Executive Summary
Sulfo-Cyanine3 dUTP is a critical fluorogenic nucleotide used extensively in molecular biology for the direct enzymatic labeling of DNA. It is the gold standard for generating probes for Fluorescence in situ Hybridization (FISH), DNA microarrays, and Rolling Circle Amplification (RCA). This technical whitepaper dissects the chemical structure of Sulfo-Cyanine3 dUTP, clarifies the nuances behind its varying molecular weights across commercial suppliers, and provides self-validating protocols for its enzymatic incorporation.
Molecular Architecture & Structural Causality
The design of Sulfo-Cyanine3 dUTP is not arbitrary; every structural domain serves a specific biochemical purpose to ensure compatibility with DNA polymerases and downstream optical detection. The molecule consists of three core domains:
-
The Fluorophore (Sulfo-Cyanine3): A polymethine dye known for its exceptional photostability and high quantum yield. The critical modification here is the addition of sulfonate groups (-SO₃⁻). Causality: Standard Cyanine3 is hydrophobic and prone to self-aggregation when densely packed on a DNA probe, leading to fluorescence quenching and high background noise. The sulfonate groups render the dye highly hydrophilic, preventing aggregation and ensuring linear signal scaling[1].
-
The Aliphatic Linker: A flexible carbon chain (often aminoallyl or propargyl-based) connects the fluorophore to the nucleotide. Causality: DNA polymerases possess a highly restrictive active site. The linker provides necessary spatial separation, relieving steric hindrance and allowing the enzyme to close its "fingers" domain during catalysis.
-
The Nucleotide (dUTP): Deoxyuridine triphosphate is utilized instead of thymidine triphosphate (dTTP). The linker is attached specifically at the C5 position of the pyrimidine ring. Causality: When a pyrimidine is incorporated into the DNA double helix, the C5 position projects outward into the major groove. Modifying this specific site ensures that the bulky fluorophore does not disrupt Watson-Crick hydrogen bonding or destabilize the duplex[2].
Logical relationship of Sulfo-Cy3 dUTP structural domains and their functional roles.
Resolving Molecular Weight Discrepancies
Researchers frequently encounter varying molecular weights for Sulfo-Cyanine3 dUTP across different suppliers. This variance does not indicate a flawed product; rather, it reflects differences in the salt form (e.g., free acid vs. tetralithium salt) and slight proprietary modifications to the linker length .
Table 1: Comparative Molecular Weights and Chemical Formulas
| Supplier | Molecular Weight ( g/mol ) | Chemical Formula | Structural/Salt Variance |
| Lumiprobe [1] | 1247.84 | C₄₇H₆₂N₆Li₄O₂₂P₃S₂ | Tetralithium salt formulation |
| AxisPharm [3] | 1256.82 | C₄₈H₅₉Li₄N₆O₂₂P₃S₂ | Tetralithium salt (Variant linker) |
| U-genes / Biomol [4] | 1121.95 | C₄₂H₅₄N₅O₂₁P₃S₂ | Free acid / Alternative linker |
Note: Lithium salts are frequently used to enhance the aqueous stability and solubility of the triphosphate moiety during long-term storage at -20°C.
Mechanistic Basis of Enzymatic Incorporation
The incorporation of Sulfo-Cy3-dUTP into a nascent DNA strand is a competitive enzymatic process. DNA polymerases (e.g., Taq, Klenow fragment, phi29) must recognize the modified dUTP as a valid substrate alongside natural dTTP.
Polymerase Tolerance & Steric Clash: Different polymerases exhibit varying tolerances for C5-modified pyrimidines. For instance, in Rolling Circle Amplification (RCA) utilizing phi29 polymerase, Sulfo-Cyanine3 dUTP demonstrates an optimal incorporation efficiency of 4–9 labels per 1000 nucleotides[2]. Causality: Attempting to replace 100% of dTTP with Sulfo-Cy3-dUTP will stall the polymerase due to cumulative steric clash in the minor/major grooves. A carefully titrated ratio of natural dTTP to modified dUTP is required to balance enzymatic processivity with final signal intensity[5].
Workflow of competitive enzymatic incorporation and self-validating quality control.
Self-Validating Experimental Protocol: Nick Translation
To ensure scientific integrity, a labeling protocol must be an inherently self-validating system. The following protocol for Nick Translation includes a mandatory Quality Control (QC) step to calculate the Degree of Labeling (DoL), ensuring the probe is viable before committing to time-consuming downstream applications like FISH.
Objective
Synthesize Sulfo-Cy3-labeled DNA probes (200-500 bp) with a predictable and verifiable Degree of Labeling.
Step-by-Step Methodology
-
Reaction Assembly: In a sterile microcentrifuge tube on ice, combine:
-
1 µg Template DNA
-
5 µL of 10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
5 µL of Unlabeled dNTP Mix (0.1 mM dATP, 0.1 mM dCTP, 0.1 mM dGTP)
-
5 µL of dTTP/Sulfo-Cy3-dUTP Mix (0.06 mM dTTP, 0.04 mM Sulfo-Cy3-dUTP).
-
Causality: This specific 60:40 ratio forces competitive incorporation, preventing polymerase stalling while ensuring sufficient fluorophore density.
-
-
2 µL Enzyme Mix (DNA Polymerase I and DNase I)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the mixture at 15°C for 90 minutes.
-
Causality: 15°C is the thermodynamic sweet spot that balances the nicking activity of DNase I with the polymerization rate of Pol I, consistently yielding optimal probe fragment lengths.
-
-
Termination: Add 5 µL of 0.5 M EDTA (pH 8.0) and heat to 65°C for 10 minutes to chelate magnesium ions and permanently denature the enzymes.
-
Purification: Pass the reaction through a size-exclusion spin column (e.g., Sephadex G-50) to completely remove unincorporated Sulfo-Cy3-dUTP. Failure to remove free dye will result in false-positive DoL calculations.
-
Self-Validation (DoL Calculation):
-
Measure the absorbance of the purified probe at 260 nm (A₂₆₀ for DNA) and 550 nm (A₅₅₀ for Sulfo-Cy3).
-
Calculate the Base-to-Dye Ratio: Base:Dye = (A₂₆₀ * ε_dye) / (A₅₅₀ * ε_DNA)
-
Validation Threshold: A ratio of 20 to 50 bases per dye molecule indicates a successful, highly functional probe. Ratios below 20 indicate over-labeling (risk of quenching), while ratios above 50 indicate poor incorporation.
-
Photophysical Properties & Signal Optimization
Understanding the photophysical profile of the incorporated nucleotide is essential for configuring microscope filter sets and laser lines.
Table 2: Spectral Properties of Sulfo-Cyanine3 [4]
| Property | Value | Clinical/Research Implication |
| Absorption Maximum (λabs) | ~550 nm | Highly compatible with standard 532 nm or 546 nm solid-state lasers. |
| Emission Maximum (λfl) | ~568 nm | Distinct yellow-red emission; easily multiplexed with DAPI (blue) or FITC (green) without spectral bleed-through. |
| Extinction Coefficient (ε) | 1.5 × 10⁵ M⁻¹ cm⁻¹ | Extremely bright fluorophore, allowing for the detection of low-copy genetic targets in tissues. |
References
-
Sulfo-Cyanine3 dUTP Chemical Properties AxisPharm URL:[Link]
-
Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling ResearchGate (Ryazantsev et al., 2021) URL:[Link]
Sources
difference between Cy3 dUTP and Sulfo-Cyanine3 dUTP
Optimizing Enzymatic Labeling Efficiency in Genomic Workflows
Executive Summary
In high-fidelity genomic labeling—such as cDNA synthesis, microarray analysis, and Fluorescence in situ Hybridization (FISH)—the choice between Cy3 dUTP and Sulfo-Cyanine3 dUTP is often treated as a trivial procurement decision.[] This is a critical error.
While both fluorophores share nearly identical spectral properties (Excitation ~550 nm, Emission ~570 nm), their physicochemical behaviors in aqueous enzymatic environments differ radically.[] Sulfo-Cyanine3 dUTP contains negatively charged sulfonate groups (
This guide dissects the molecular mechanics, provides a decision framework for their application, and details a self-validating protocol for enzymatic incorporation.[]
Part 1: Chemical Architecture & Physicochemical Divergence[1]
To understand the functional difference, we must look at the indole ring modifications.[] The "Cy3" trademark (originally GE Healthcare/Amersham) historically referred to a sulfonated dye.[] However, in the current generic reagent market, Cyanine3 often refers to the non-sulfonated analog, while Sulfo-Cyanine3 refers to the sulfonated analog.[]
Structural Comparison
| Feature | Cyanine3 dUTP (Generic/Non-Sulfonated) | Sulfo-Cyanine3 dUTP (Sulfonated) |
| Core Structure | Polymethine bridge between two indolenine rings.[] | Same core, but with |
| Net Charge | Neutral or slightly positive (delocalized).[] | Highly Negative (due to sulfonates + phosphates).[] |
| Solubility | Low in water; requires organic co-solvents (DMSO/DMF).[][][3] | High in water/buffer (>10 mM).[] |
| Aggregation | High tendency to form H-dimers (non-fluorescent) in water.[] | Low; electrostatic repulsion prevents stacking.[] |
| Enzyme Compatibility | Low.[] Hydrophobic moieties can bind polymerase active sites.[] | High. Mimics natural DNA backbone charge density.[] |
The Solubility & Stacking Mechanism
The primary failure mode in labeling reactions using non-sulfonated Cyanine3 is hydrophobic stacking .[] In aqueous buffers (like PCR buffer), non-sulfonated dye molecules attempt to minimize water contact by stacking on top of each other.[] This causes:
-
Precipitation: The dUTP falls out of solution before the enzyme can incorporate it.[]
-
Quenching: Even if incorporated, stacked dyes on the DNA helix undergo Förster resonance energy transfer (FRET) quenching, lowering the signal-to-noise ratio.[]
Sulfo-Cyanine3 , with its dual sulfonate groups, creates a "hydration shell" around the fluorophore.[] The negative charges repel each other, ensuring the molecules remain monomeric and highly fluorescent.[]
Visualization: The Solubility Logic
The following diagram illustrates the physicochemical pathway determining the suitability of the dye for enzymatic reactions.
Figure 1: Decision logic based on solvent compatibility.[] Sulfo-Cyanine3 is the only logical choice for aqueous enzymatic reactions.[]
Part 2: Enzymatic Performance & Causality[1]
As an application scientist, I have observed that "failed" labeling reactions are often misattributed to the enzyme (e.g., Reverse Transcriptase) when the culprit is actually the fluorophore-enzyme interaction.[]
Steric Hindrance and Charge
DNA polymerases (Taq, Klenow, SuperScript) have evolved to recognize the triphosphate moiety and the sugar backbone.[] They tolerate modifications at the C5 position of pyrimidines (like dUTP) if the modification does not alter the local solubility or charge environment too drastically.[]
-
Sulfo-Cyanine3 dUTP: The negative charge of the sulfonates mimics the phosphate backbone of DNA.[] This allows the polymerase to accept the bulky fluorophore without "stalling" due to hydrophobic drag [1].[]
-
Cyanine3 dUTP: The hydrophobic core can interact non-specifically with the hydrophobic pockets of the polymerase, effectively acting as a competitive inhibitor.[]
Fluorescence Quantum Yield in Biomolecules
While the extinction coefficients are similar (
-
Non-Sulfonated: QY drops significantly in water due to H-aggregate formation.[]
-
Sulfonated: Retains high QY (~0.28-0.[]30) in aqueous solution because the sulfonate groups prevent the
- stacking that leads to non-radiative decay [2].[]
Part 3: Validated Protocol – cDNA Synthesis Labeling[1]
This protocol uses Sulfo-Cyanine3 dUTP for generating high-density fluorescent cDNA probes.[] This is a "Self-Validating" workflow: it includes a specific checkpoint to verify incorporation before proceeding to hybridization.
Reagents:
-
Fluorophore: Sulfo-Cyanine3 dUTP (1 mM stock).[]
-
Enzyme: SuperScript IV Reverse Transcriptase (or equivalent).[]
-
Template: 20 µg Total RNA (or 1 µg mRNA).
-
Primers: Oligo(dT) or Random Hexamers.[]
Step-by-Step Methodology
-
Annealing:
-
Mix: 20 µg RNA + 2 µL Oligo(dT) + 1 µL dNTP mix (low dTTP).[]
-
Incubate at 65°C for 5 min, then snap cool on ice.
-
Why: Snap cooling prevents secondary structure reformation, allowing the primer to bind efficiently.[]
-
-
Reverse Transcription Mix (The Critical Step):
-
Prepare the Master Mix on ice:
-
4 µL 5X RT Buffer
-
2 µL 0.1 M DTT
-
2 µL Sulfo-Cyanine3 dUTP (1 mM)
-
1 µL SuperScript IV[]
-
-
Note: Do not use DMSO or DMF.[] If using non-sulfonated Cy3, you would be forced to add organic solvents here, which reduces enzyme activity by 20-50%.[]
-
-
Incubation:
-
50°C for 10 minutes, then 80°C for 10 minutes.
-
Why: The higher temperature (50°C) is possible because Sulfo-Cy3 is thermally stable and does not precipitate, allowing for better read-through of GC-rich regions.[]
-
-
Hydrolysis:
-
Add 1 µL 0.5 M EDTA + 1 µL 1 N NaOH.[] Incubate at 65°C for 15 min.
-
Why: Degrades the RNA template.[] If RNA remains, it competes for hybridization on the array/slide.[]
-
-
Purification & Validation (The Checkpoint):
-
Purify using a PCR cleanup column (e.g., silica membrane).[] Elute in 20 µL water.
-
Validation: Measure absorbance at 260 nm (DNA) and 550 nm (Dye) using a Nanodrop.
-
Calculation:
[] -
Target: A Frequency of Incorporation (FOI) of 20–40 dyes per 1000 bases is optimal. <10 is too weak; >60 causes quenching.[]
-
Part 4: Workflow Visualization
The following diagram outlines the synthesis and validation workflow, highlighting where the specific properties of Sulfo-Cy3 prevent failure.
Figure 2: cDNA Synthesis workflow. The RT step relies on the high aqueous solubility of Sulfo-Cy3.[]
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Master Mix | Using non-sulfonated Cy3 in Mg2+ buffer. | Switch to Sulfo-Cyanine3 dUTP . If unavailable, add 10% DMSO (risk of enzyme inhibition).[] |
| Low Signal (High A260, Low A550) | Poor incorporation efficiency.[] | Increase ratio of dUTP:dTTP. Ensure Sulfo-Cy3 is fresh (hydrolysis of triphosphate can occur).[] |
| High Background on Array | "Sticky" hydrophobic dye.[] | Non-sulfonated dyes stick to slide coatings.[] Use Sulfo-Cy3 and add BSA to hybridization buffer. |
| Signal Bleaching | Oxidation.[] | Use a mounting medium with anti-fade (e.g., Mowiol or commercial antifade) compatible with Cyanine dyes.[] |
References
-
Yu, H., et al. (1994). "Cyanine dye dUTP analogs for enzymatic labeling of DNA probes."[][4] Nucleic Acids Research, 22(15), 3226–3232.[][4] Link
-
Lumiprobe Corporation. "Sulfo-Cyanine3 dUTP product information and spectral properties."[] Lumiprobe Product Notes. Link
-
Thermo Fisher Scientific. "Enzymatic Labeling of DNA and RNA: Technical Guide."[] Molecular Probes Handbook. Link
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters."[][5] Bioconjugate Chemistry, 4(2), 105-111.[][5] Link
Sources
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Kinetics and Enzymatic Efficiency of Sulfo-Cyanine3 dUTP vs. Standard Cy3
Executive Summary
In the high-precision landscape of genomic labeling, the choice between Sulfo-Cyanine3 (Sulfo-Cy3) and Standard Cyanine3 (Cy3) is not merely a matter of preference but a critical determinant of experimental success. While both fluorophores share nearly identical spectral characteristics (Excitation
This technical guide analyzes the solubility kinetics of Sulfo-Cy3 dUTP versus Standard Cy3 dUTP. The core thesis is that the sulfonate group modifications on the Sulfo-Cy3 variant confer thermodynamic stability in aqueous buffers, eliminating the need for organic co-solvents (DMSO/DMF) that compromise enzymatic activity. This guide provides the mechanistic grounding, comparative data, and validated protocols necessary to optimize fluorescent labeling workflows.
Molecular Architecture & Solubility Physics
The fundamental difference lies in the hydrophilic engineering of the cyanine scaffold.
-
Standard Cy3: A hydrophobic, polymethine-bridged molecule. It relies on Van der Waals forces and hydrophobic interactions, leading to poor solubility in water. In aqueous solutions, these planar molecules stack (H-aggregates), causing fluorescence quenching and precipitation.
-
Sulfo-Cy3: Structurally identical to Cy3 but chemically modified with two negatively charged sulfonate groups (
) . These groups introduce high polarity and electrostatic repulsion between dye molecules, preventing aggregation and rendering the molecule highly water-soluble.
Comparative Physicochemical Profile[1]
| Feature | Standard Cy3 dUTP | Sulfo-Cyanine3 dUTP |
| Solubility in Water | Negligible (< 1 mg/mL) | High ( |
| Required Solvent | Organic Co-solvent (DMF/DMSO) | Water or Aqueous Buffer (TE, PBS) |
| Aggregation Risk | High (H-dimer formation) | Low (Electrostatic repulsion) |
| Enzyme Compatibility | Moderate (Solvent inhibition risk) | High (Native buffer conditions) |
| Photostability | Good | Enhanced (Reduced quenching) |
The "Hydrophilic Advantage" in Enzymatic Reactions
The requirement for organic co-solvents with Standard Cy3 presents a "Trojan Horse" problem in enzymatic labeling (PCR, Nick Translation, Reverse Transcription).
-
Solvent Inhibition: Standard Cy3 requires 10-20% DMSO or DMF for dissolution. Even after dilution, residual organic solvent can alter the
and of sensitive enzymes like Taq Polymerase or Reverse Transcriptase, leading to lower yields or truncated products. -
Steric Hindrance & Aggregation: Hydrophobic dyes tend to aggregate near the active site of the polymerase or within the DNA groove. This steric bulk can stall the enzyme. Sulfo-Cy3, being hydrophilic, remains well-solvated and passes through the polymerase channel with less resistance.
-
Purification Efficiency: Post-reaction, hydrophobic Standard Cy3 often binds non-specifically to purification columns or plasticware. Sulfo-Cy3 remains in solution, allowing for clean separation of unincorporated nucleotides.
Visualization: Enzymatic Incorporation Pathway
Figure 1: Comparative workflow illustrating the solvent-free efficiency of Sulfo-Cy3 versus the solvent-dependent risks of Standard Cy3.
Validated Experimental Protocols
Protocol A: Preparation of Sulfo-Cy3 dUTP Stock (Recommended)
Context: Creating a stable 1 mM stock solution for PCR or Nick Translation.
-
Calculate: Determine the amount of Sulfo-Cy3 dUTP powder (MW
1256 Da). -
Dissolve: Add PCR-grade water or 10 mM Tris-HCl (pH 7.5) directly to the vial.
-
Note: No heating or vortexing with organic solvents is required.
-
-
Quantify: Measure absorbance at 548 nm. Use Extinction Coefficient
.[1][2] -
Store: Aliquot into light-protective tubes and store at -20°C. Stable for >12 months.
Protocol B: Handling Standard Cy3 dUTP (Legacy)
Context: If Sulfo-Cy3 is unavailable, use this protocol to minimize precipitation.
-
Primary Solubilization: Dissolve Standard Cy3 dUTP in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Critical: Ensure the solvent is fresh and dry. Water in DMSO can cause degradation.
-
-
Secondary Dilution: Immediately before use, dilute the stock 1:10 with the reaction buffer.
-
Warning: Do not store the diluted aqueous form; it will precipitate.
-
-
Reaction Assembly: Add the diluted dye to the master mix last, ensuring the final organic solvent concentration is < 5% to preserve enzyme activity.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Low Fluorescence Signal | Fluorescence Quenching | Use Sulfo-Cy3 . Its negative charges prevent dye-dye stacking (H-aggregates) that silences fluorescence. |
| Precipitate in Tube | Hydrophobic Aggregation | If using Standard Cy3, increase DMSO concentration (risk to enzyme). Better: Switch to Sulfo-Cy3. |
| Enzyme Stalling | Steric/Solvent Inhibition | Reduce labeling density or switch to Sulfo-Cy3 to remove solvent interference. |
| Spotty Microarray Data | Non-specific Binding | Hydrophobic dyes stick to slide surfaces. Sulfo-Cy3 washes away cleanly due to high water solubility. |
Visualization: Molecular Interaction
Figure 2: Molecular behavior in solution. Sulfonate groups create electrostatic repulsion, preserving quantum yield.
References
-
Yu, H., et al. (1994). Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. Nucleic Acids Research.[3][4] Retrieved from [Link]
-
APExBIO. (2026). Sulfo-Cy3 Azide: Photostable Water-Soluble Dye for Click Chemistry Labeling.[2][5][6] Retrieved from [Link]
-
Ryazantsev, D. Y., et al. (2021).[7][8] Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling. ResearchGate. Retrieved from [Link]
Sources
- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 3. bio.davidson.edu [bio.davidson.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. moleculeprobes.com [moleculeprobes.com]
- 7. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 8. researchgate.net [researchgate.net]
Stability and Handling of Sulfo-Cyanine3 dUTP in Aqueous Buffers: A Comprehensive Technical Guide
Executive Summary
In molecular biology and diagnostic assay development, the reliability of fluorescently labeled nucleotides is paramount. Sulfo-Cyanine3 dUTP (Sulfo-Cy3 dUTP) is a workhorse reagent used in enzymatic labeling workflows, including PCR, nick translation, and reverse transcription. However, as an application scientist, I frequently encounter assay failures that are misattributed to polymerase inefficiency or template quality, when the true culprit is the silent degradation of the fluorescent nucleotide pool.
The stability of Sulfo-Cy3 dUTP is a tale of two halves: an ultra-stable, highly hydrophilic fluorophore tethered to a highly labile triphosphate chain. This whitepaper deconstructs the mechanistic causality behind Sulfo-Cy3 dUTP degradation, provides quantitative stability data, and outlines self-validating protocols to ensure absolute reagent integrity in aqueous buffers.
Mechanistic Foundations of Stability (The "Why")
To optimize storage and handling, we must first understand the distinct chemical vulnerabilities of the molecule's two primary domains.
The Fluorophore: Sulfo-Cyanine3
Sulfo-Cy3 is characterized by a conjugated polymethine chain flanked by indolenine rings bearing sulfonate (
-
Aqueous Solubility: The sulfonate groups impart a strong negative charge, making the dye highly hydrophilic. This prevents dye-dye aggregation and non-specific hydrophobic binding in aqueous buffers.
-
pH Insensitivity: Unlike fluorescein derivatives, Sulfo-Cy3 is . Its fluorescence quantum yield remains constant across biologically relevant conditions.
-
Photostability: While more robust than early-generation dyes, the polymethine bridge remains susceptible to photo-oxidation (photobleaching) upon prolonged exposure to intense light.
The Nucleotide: Deoxyuridine Triphosphate (dUTP)
The true weak link in Sulfo-Cy3 dUTP is the triphosphate chain . DNA polymerases require an intact triphosphate to catalyze the formation of the phosphodiester backbone.
-
Phosphoanhydride Hydrolysis: The bonds between the
, , and phosphates are high-energy and highly susceptible to nucleophilic attack by water. Cleavage of these bonds converts dUTP into non-polymerizable dUDP or dUMP. -
Acid-Catalyzed Degradation: Hydrolysis is significantly accelerated at acidic pH (pH < 7.0).
-
Metal Ion Catalysis: Divalent cations (e.g.,
, ) coordinate with the phosphate oxygen atoms, withdrawing electron density and making the phosphorus atoms more electrophilic, thereby accelerating spontaneous hydrolysis even at neutral pH.
The Freeze-Thaw Paradox
Researchers often store dNTPs at -20°C and thaw them repeatedly. During the freezing process, water crystallizes first, causing the remaining liquid phase to become hyper-concentrated with solutes. This induces drastic, localized pH shifts and mechanical stress that rapidly hydrolyze the triphosphate chain. Therefore, repeated freeze-thaw cycles are more detrimental than continuous storage at 4°C for short periods.
Fig 1. Primary and secondary degradation pathways of Sulfo-Cy3 dUTP in aqueous environments.
Quantitative Stability Profile
The following table synthesizes the stability of Sulfo-Cy3 dUTP across various environmental vectors, allowing researchers to predict reagent lifespan accurately.
| Parameter | Condition | Estimated Stability / Half-Life | Mechanistic Cause of Degradation |
| pH | pH 7.5 – 8.5 | > 24 months (at -80°C) | Optimal range; minimizes acid-catalyzed hydrolysis. |
| pH | pH < 7.0 | Days to Weeks (at 4°C) | Acid-catalyzed hydrolysis of the phosphoanhydride bonds. |
| Temperature | -80°C | > 24 months | Thermal energy is insufficient to drive hydrolysis. |
| Temperature | 4°C | 1 to 2 weeks | Slow, spontaneous hydrolysis in aqueous buffer. |
| Temperature | 95°C (PCR) | ~10 to 15 minutes | Heat-accelerated nucleophilic attack on the triphosphate. |
| Freeze-Thaw | > 5 Cycles | Significant loss of activity | Localized pH shifts and solute concentration during freezing. |
| Light | Ambient Light | Hours to Days | Photo-oxidation of the polymethine chain. |
Self-Validating Experimental Protocols
To ensure scientific integrity, handling protocols must be designed to prevent degradation proactively. The following methodologies explain not just what to do, but why it is done.
Protocol 1: Reconstitution and Aliquoting of Lyophilized Sulfo-Cy3 dUTP
Objective: Create a stable, long-term aqueous stock that prevents both hydrolysis and photobleaching.
-
Buffer Selection: Do not reconstitute in water. Unbuffered water often has a pH of 5.5–6.0 due to dissolved
. Instead, use TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) .-
Causality: Tris maintains the slightly alkaline pH required to protect the triphosphate. EDTA chelates trace divalent cations (
, ) that act as hydrolysis co-factors.
-
-
Reconstitution: Add the calculated volume of TE buffer to achieve a 1 mM stock solution. Vortex gently and centrifuge briefly.
-
Aliquoting: Divide the stock into 2 µL to 5 µL single-use aliquots in opaque or amber microcentrifuge tubes.
-
Causality: This strictly limits the reagent to a single freeze-thaw cycle, preserving the polymerizable triphosphate.
-
-
Storage: Store immediately at -80°C..
Fig 2. Optimal lifecycle and handling workflow to maximize Sulfo-Cy3 dUTP stability.
Protocol 2: Enzymatic Incorporation with Built-in QC Validation
Objective: Perform enzymatic labeling (e.g., ) while validating that the Sulfo-Cy3 dUTP has not degraded into dUDP/dUMP.
-
Reaction Setup: Thaw a single aliquot of Sulfo-Cy3 dUTP on ice. Keep the tube shielded from ambient light.
-
Master Mix Assembly: Combine template, primers, standard dNTPs (dATP, dCTP, dGTP), and Sulfo-Cy3 dUTP.
-
Critical Insight: The ratio of labeled dUTP to unlabeled dTTP is crucial. Too much labeled dUTP causes steric hindrance for the polymerase; too little results in poor signal. A standard starting ratio is 1:3 (Sulfo-Cy3 dUTP : dTTP).
-
-
Polymerase Addition: Add the polymerase last. Once the polymerase and
buffer are added, the risk of spontaneous hydrolysis increases. Proceed immediately to thermal cycling. -
Self-Validating QC Step (Post-Reaction):
-
Run a 1 µL aliquot of the unpurified reaction on a 1% agarose gel alongside a negative control (reaction without polymerase).
-
Image the gel before adding ethidium bromide or SYBR Safe, using a 532 nm or 555 nm excitation laser.
-
Interpretation: A high-molecular-weight fluorescent band indicates successful incorporation (intact dUTP). A massive fluorescent smear at the bottom of the gel, with no high-molecular-weight band, indicates that the Sulfo-Cy3 dUTP has hydrolyzed to dUMP/dUDP and could not be incorporated.
-
Conclusion
The successful deployment of Sulfo-Cyanine3 dUTP relies entirely on respecting its biochemical limits. While the Sulfo-Cy3 fluorophore is highly resilient, the dUTP moiety is a fragile, high-energy structure. By utilizing slightly alkaline chelating buffers (pH 8.0 TE), strictly avoiding freeze-thaw cycles through aliquoting, and implementing self-validating QC checks, researchers can eliminate reagent degradation as a variable in their assays.
References
-
National Center for Biotechnology Information (PMC). "dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase." PubMed Central. URL:[Link]
-
Biology Stack Exchange. "What is the half-life of dNTPs at 95 °C?" Stack Exchange Network. URL:[Link]
Technical Guide: Mechanism of Enzymatic Incorporation of Fluorescent dUTP
Executive Summary
The enzymatic incorporation of fluorescently labeled 2'-deoxyuridine-5'-triphosphate (dUTP) is a cornerstone technique in genomics, enabling applications ranging from microarray labeling and FISH (Fluorescence In Situ Hybridization) to TUNEL assays for apoptosis.[1] However, the process is non-trivial; it requires the DNA polymerase to accept a bulky, often charged fluorophore attached to the nucleobase as a substrate. This guide dissects the structural and kinetic mechanisms governing this incorporation, compares polymerase efficiencies, and provides self-validating protocols for researchers requiring high-fidelity labeling.
Part 1: Molecular Mechanism of Incorporation
The core challenge in incorporating fluorescent dUTP lies in the active site geometry of the DNA polymerase. Natural DNA polymerases have evolved to discriminate against non-canonical nucleotides to maintain genomic integrity. Overcoming this requires exploiting specific structural loopholes.
Structural Constraints & The "Steric Gate"
The fluorophore in fluorescent dUTP is typically attached to the C-5 position of the pyrimidine ring via a linker. This position is chosen because it projects the fluorophore into the major groove of the DNA helix, minimizing disruption to Watson-Crick base pairing.
-
Steric Gating: Inside the polymerase active site, specific amino acid residues (often a bulky tyrosine or phenylalanine in Family A polymerases like Taq) act as a "steric gate."[2][3] While primarily designed to exclude ribonucleotides (2'-OH), these residues also impose spatial constraints on the incoming dNTP.[3]
-
The Major Groove Channel: For successful incorporation, the polymerase must possess a channel or solvent-accessible surface that allows the linker and fluorophore to exit the active site without steric clash.
-
Family A Polymerases (e.g., Taq, Pol I): Have a tighter active site. Bulky fluorophores often reduce the catalytic rate (
) and increase the Michaelis constant ( ), leading to poor incorporation efficiency. -
Family B Polymerases (e.g., KOD, Pfu, 9°N): Generally possess a more open active site cleft that better accommodates C5-modified nucleotides.
-
Charge Effects and Kinetics
The charge of the fluorophore significantly impacts incorporation.
-
Negatively Charged Dyes (e.g., standard Cy3/Cy5): Can experience electrostatic repulsion from the negatively charged phosphodiester backbone or acidic residues in the polymerase cleft.
-
Zwitterionic/Neutral Dyes: Research demonstrates that Taq polymerase incorporates zwitterionic Cy3/Cy5 analogs up to 10-fold more efficiently than their negatively charged counterparts due to reduced electrostatic friction [1].
Visualization: Steric Gating Mechanism
The following diagram illustrates the structural selection process within the polymerase active site.
Figure 1: Logic flow of steric gating. Successful incorporation requires the fluorophore linker to bypass the steric gate residues and exit via the major groove channel.
Part 2: Enzyme Selection Matrix
Not all polymerases are equal for labeling. Use this matrix to select the correct enzyme for your application.
| Enzyme Family | Representative Enzymes | Mechanism of Labeling | Best Application | Incorporation Efficiency |
| Family A | Taq Polymerase | PCR (Thermostable) | PCR Labeling, Sequencing | Low to Moderate. Sensitive to dye charge. Requires optimized dTTP:dUTP ratios. |
| Family A | Klenow (exo-) | Primer Extension | Random Primer Labeling, Microarrays | High. Lack of exonuclease activity prevents degradation of the primer-probe complex. |
| Family B | KOD, Pfu, 9°N | PCR (High Fidelity) | High-density labeling, Synthetic Biology | High. Wider major groove cleft accommodates bulky C5 modifications better than Taq [2]. |
| Template Independent | TdT | 3'-End Tailing | TUNEL Assay, 3'-End Labeling | Variable. Prefers Purines with Mg²⁺, Pyrimidines with Co²⁺. Excellent for adding a single labeled tail. |
Part 3: Validated Protocols
Protocol A: Nick Translation (High-Fidelity Probe Generation)
Objective: Generate highly fluorescent DNA probes (200–500 bp) for FISH or blotting. Mechanism: DNase I introduces random nicks; DNA Pol I extends the 3'-OH at the nick, replacing downstream nucleotides (5'→3' exo activity) with fluorescent dUTP.[4]
Reagents
-
Enzyme Mix: DNA Polymerase I (10 U/µL) + DNase I (optimized concentration).
-
10x Nick Translation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 100 mM DTT.
-
Nucleotide Mix: 0.5 mM dATP, dCTP, dGTP; 0.1 mM dTTP ; 0.4 mM Fluorescent-dUTP .
-
Note: The 4:1 ratio of Label:Natural dTTP is critical for high density without chain termination.
-
Step-by-Step Workflow
-
Reaction Assembly: Combine 1 µg DNA template, 5 µL 10x Buffer, 5 µL Nucleotide Mix, and H₂O to 45 µL.
-
Initiation: Add 5 µL Enzyme Mix. Incubate at 15°C for 90 minutes .
-
Why 15°C? Slows the reaction to prevent "snap-back" synthesis and controls fragment size.
-
-
Stop Reaction: Add 5 µL 0.5 M EDTA (pH 8.0).
-
Self-Validation (QC Step):
-
Run 5 µL of product on a 1.5% agarose gel.
-
Pass Criteria: Smear centered around 300–500 bp.
-
Fail Criteria: High MW DNA (insufficient DNase) or <100 bp smear (excessive DNase).
-
-
Purification: Use a silica spin column (e.g., QIAquick) to remove unincorporated nucleotides.
Protocol B: TUNEL Assay (Apoptosis Detection)
Objective: Label 3'-OH ends of fragmented DNA in apoptotic cells.[1][5][6] Mechanism: TdT adds nucleotides to 3'-OH ends without a template.[1][7]
Critical Optimization: Cation Switching
-
Standard: Mg²⁺ (Standard buffer). Good for kinetics but TdT prefers purines (dATP/dGTP).
-
Optimization: Use Co²⁺ (Cobalt) in the buffer. Co²⁺ alters TdT conformation, significantly enhancing the incorporation efficiency of pyrimidines (dUTP) [3].
Workflow Diagram
Figure 2: TUNEL Workflow. The use of Co²⁺ in the equilibration step is the critical "secret" for maximizing dUTP incorporation.
Part 4: Troubleshooting & Optimization
The Art of Ratio Tuning
In PCR, 100% substitution of dTTP with fluorescent dUTP often leads to reaction failure due to steric drag on the polymerase.
-
Recommended Starting Ratio: 1:3 or 1:4 (Fluorescent dUTP : Natural dTTP).
-
Titration: If yield is low, decrease the ratio to 1:10. If fluorescence is weak, increase to 1:2.
Magnesium Dependence
Fluorescent dNTPs chelate Mg²⁺ more strongly than natural dNTPs due to the additional phosphate or linker modifications.
-
Action: Increase MgCl₂ concentration by 0.5–1.0 mM above standard PCR levels when using high concentrations of labeled dUTP.
Purification is Mandatory
Unincorporated fluorescent dUTP causes high background.
-
Method: Ethanol precipitation is often insufficient for removing free dye. Size-exclusion chromatography (Sephadex G-50) or silica-membrane spin columns are required to ensure high signal-to-noise ratios.
References
-
dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase. Nucleic Acids Research. (2018).[8][9] Link
-
Structural comparison of A- and B-family polymerases toward modified nucleotides. ResearchGate. (2019). Link
-
3′-end fluorescence labelling of long RNAs using terminal deoxynucleotidyl transferase. Lund University Publications. (2018). Link
-
Methods for Enzymatic Incorporation of ChromaTide™ dUTPs. ThermoFisher Scientific. (2010). Link
Sources
- 1. clyte.tech [clyte.tech]
- 2. A sensor complements the steric gate when DNA polymerase ϵ discriminates ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. opentrons.com [opentrons.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Advanced DNA Labeling: The Physicochemical Superiority of Sulfonated Cyanine Dyes
Executive Summary: The Hydrophobicity Challenge
In high-precision genomic applications—such as Microarrays, Fluorescence in situ Hybridization (FISH), and single-molecule FRET (smFRET)—the limiting factor is often not the quantum yield of the free dye, but the behavior of the dye after conjugation.
Standard non-sulfonated cyanine dyes (Cy3, Cy5, Cy7) possess a rigid polymethine chain and heterocyclic rings that are inherently hydrophobic. When conjugated to DNA at high densities, these dyes undergo π-π stacking interactions , driven by the DNA minor groove acting as a template. This phenomenon, known as H-aggregation, leads to severe fluorescence quenching and signal variability.
Sulfonated cyanine dyes (Sulfo-Cy) introduce negatively charged sulfonate groups (
The Physics of Dye Aggregation on DNA[1][2][3][4][5]
To understand the advantage of sulfonated dyes, one must understand the failure mode of non-sulfonated variants.
The H-Aggregation Mechanism
When multiple hydrophobic fluorophores are attached to a DNA backbone (e.g., via amino-allyl dUTP incorporation), the DNA helix acts as a scaffold. Non-sulfonated dyes, seeking to minimize water exposure, stack face-to-face.
-
H-Aggregates: Parallel stacking of dipoles. This configuration allows excitation energy to delocalize over the stack, but the transition to the lowest excited state is forbidden. The result is non-radiative decay (heat) rather than fluorescence emission.
-
The Sulfonation Solution: The
groups on Sulfo-Cy dyes introduce strong electrostatic repulsion between adjacent fluorophores. Even when crowded on a DNA strand, the dyes are forced apart, maintaining their monomeric, emissive state.
Visualization: Steric & Electrostatic Gating
Figure 1: Mechanistic divergence between non-sulfonated and sulfonated cyanine dyes on DNA scaffolds.
Comparative Technical Analysis
The following data consolidates performance metrics relevant to drug development and diagnostic assay design.
| Feature | Non-Sulfonated Cyanines (Cy3/Cy5) | Sulfonated Cyanines (Sulfo-Cy3/Cy5) | Impact on Data Quality |
| Solubility | Low (Requires DMSO/DMF) | High (Water Soluble) | Eliminates solvent-induced DNA precipitation; biocompatible. |
| Aggregation | High (H-aggregates on DNA) | Negligible (Charge Repulsion) | Linear correlation between labeling density and brightness. |
| Labeling Efficiency | Variable (Precipitation risk) | High & Consistent | Reproducible Batch-to-Batch consistency. |
| Photostability | Moderate | High | Critical for time-lapse imaging and high-intensity laser scanning. |
| Purification | Difficult (Sticks to columns) | Efficient (Removes easily) | Lower background noise in downstream assays. |
Expert Insight: When using non-sulfonated dyes, researchers often observe a "saturation point" where adding more dye labels actually decreases total fluorescence due to self-quenching. Sulfonated dyes bypass this limit, allowing for "super-bright" probes essential for low-copy number detection.
Validated Protocol: Amino-Allyl Two-Step Labeling
Direct enzymatic incorporation of dye-labeled nucleotides (e.g., Cy3-dUTP) is often inefficient because the bulky dye sterically hinders the polymerase. The Two-Step Amino-Allyl method is the industry standard for high-fidelity labeling.
Workflow Logic
-
Enzymatic Step: Incorporate a small, sterically neutral amino-allyl dUTP (aa-dUTP) during cDNA synthesis or PCR.
-
Chemical Step: Conjugate the amine-reactive Sulfo-Cy NHS ester to the amino-allyl groups in a solvent-free aqueous buffer.
Step-by-Step Methodology
Phase A: Enzymatic Incorporation
-
Reaction Mix: Prepare cDNA synthesis mix replacing dTTP with a 2:3 ratio of aa-dUTP:dTTP.
-
Why? This ratio ensures sufficient labeling density (approx. 1 dye per 20-30 bases) without destabilizing the duplex.
-
-
Incubation: Run Reverse Transcription (RT) or PCR as per standard polymerase protocols.
-
Hydrolysis (Crucial): If RT, add NaOH to hydrolyze the RNA template.[1][2]
-
Validation: RNA contaminants compete for binding and obscure quantitation.
-
-
Purification 1: Use a silica spin column or ethanol precipitation to remove unincorporated amines (Tris buffer, free aa-dUTP).
-
Critical: Elute in Phosphate Buffer (pH 8.5) or water. Do NOT use Tris, as its primary amines will react with the NHS ester in the next step.[2]
-
Phase B: Chemical Coupling (The Sulfo Advantage)
-
Reconstitution: Dissolve Sulfo-Cy NHS ester in water or weak phosphate buffer.
-
Note: Non-sulfo dyes would require DMSO here, risking plasticware leaching or enzyme denaturation if carried over.
-
-
Coupling: Add dye to the purified amino-allyl DNA. Incubate for 1 hour at Room Temperature in the dark.
-
Quenching: Add 1M Hydroxylamine (or excess Tris) to quench unreacted NHS esters.
Phase C: Final Purification & QC
-
Purification 2: Remove free dye using a PCR purification column or size-exclusion chromatography.
-
Quantitation: Measure Absorbance at 260 nm (DNA) and
(Dye).-
Frequency of Incorporation (FOI) Calculation:
-
Target: 30–60 dyes per 1000 bases.
-
Workflow Diagram
Figure 2: Optimized Amino-Allyl labeling workflow utilizing sulfonated cyanine dyes.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Labeling Efficiency (<1%) | Buffer Contamination | Ensure DNA is eluted in Phosphate/Carbonate buffer, not Tris. Primary amines in Tris compete for the dye. |
| Precipitation during Labeling | Hydrophobic Dye | Switch from standard Cy3/Cy5 to Sulfo-Cy3/Sulfo-Cy5. |
| High Background on Array/Slide | Free Dye Retention | Sulfo-dyes are easier to wash off. Use an additional ethanol precipitation step or extended wash buffers. |
| Low Signal despite High FOI | Dye Aggregation | If using non-sulfo dyes, this is self-quenching. Switch to Sulfo-Cy dyes to restore quantum yield at high densities. |
References
-
Randolph, J. B., & Waggoner, A. S. (1997). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. Nucleic Acids Research, 25(14), 2923–2929. Retrieved from [Link]
-
Sanborn, M. E., et al. (2007). Fluorescence Properties and Photophysics of the Sulfoindocyanine Cy3 Linked Covalently to DNA. The Journal of Physical Chemistry B, 111(37), 11064–11074. Retrieved from [Link]
-
Stony Brook Medicine. (n.d.). Aminoallyl Labeling Protocol. Retrieved from [Link]
Sources
Methodological & Application
Optimized Protocol for Enzymatic Labeling of cDNA with Sulfo-Cy3 dUTP
Abstract This application note details a high-fidelity protocol for the direct enzymatic incorporation of Sulfo-Cy3 dUTP into complementary DNA (cDNA) during reverse transcription. Unlike traditional aminoallyl-labeling (which requires a secondary chemical coupling step) or standard Cy3-dUTP (which suffers from low water solubility and potential enzyme inhibition), Sulfo-Cy3 dUTP utilizes a sulfonated dye structure. This modification significantly enhances water solubility, reduces dye aggregation, and improves incorporation efficiency by Reverse Transcriptase (RT). This guide is designed for researchers utilizing cDNA for microarray hybridization, FISH, or direct fluorescence quantification.
Part 1: Principle & Mechanistic Insight
The "Sulfo" Advantage in Direct Labeling
Standard cyanine dyes (Cy3/Cy5) are inherently hydrophobic, which can lead to two critical failure modes during enzymatic synthesis:
-
Dye Aggregation: Hydrophobic dyes can stack in aqueous buffers, quenching fluorescence and precipitating out of solution.
-
Enzyme Inhibition: Steric hindrance and hydrophobic interactions can stall the Reverse Transcriptase, resulting in short, truncated cDNA fragments.
Sulfo-Cy3 addresses these issues by adding negatively charged sulfonate groups to the dye structure. This increases hydrophilicity, allowing the RT enzyme to process the bulky nucleotide more efficiently and ensuring the resulting labeled cDNA remains soluble during downstream purification.
Mechanism of Action
The protocol utilizes a "Direct Incorporation" strategy.[1][2] During first-strand synthesis, the RT enzyme accepts Sulfo-Cy3-dUTP as a substrate analog for dTTP.
-
Critical Parameter: The dUTP:dTTP ratio . A balance must be struck; too much labeled dUTP inhibits the enzyme (low yield), while too little results in low specific activity (dim signal). This protocol uses an optimized 1:1 to 1:2 molar ratio of Sulfo-Cy3-dUTP to dTTP to maximize signal-to-noise without compromising transcript length.
Part 2: Materials & Reagents[3][4][5][6][7]
Reagents
-
Template: Total RNA (10–20 µg) or poly(A)+ mRNA (0.5–2 µg). Must be DNA-free.
-
Fluorophore: Sulfo-Cy3 dUTP (1 mM stock). Store at -20°C, protect from light.
-
Enzyme: SuperScript IV or similar M-MLV H- Reverse Transcriptase (200 U/µL).
-
Primers: Oligo(dT)20 (50 µM) or Random Hexamers (50 ng/µL) depending on target.
-
RNase Inhibitor: 40 U/µL.
-
Buffers: 5X First-Strand Buffer, 0.1 M DTT.
-
Hydrolysis Reagents: 1 N NaOH, 1 N HCl, 0.5 M EDTA.
-
Purification: Silica-based PCR purification kit (e.g., QIAquick) or Zymo DNA Clean & Concentrator.
Optimized Nucleotide Mixes
Prepare fresh to prevent hydrolysis.
-
50X Low-dTTP Mix (Unlabeled):
Part 3: Experimental Workflow
Figure 1: Step-by-step workflow for direct enzymatic labeling of cDNA with Sulfo-Cy3 dUTP.
Part 4: Detailed Protocol
Step 1: Primer Annealing[5]
-
In a nuclease-free microcentrifuge tube, combine:
-
RNA Template: 10–20 µg Total RNA (or 1 µg mRNA)
-
Primer: 2 µL Oligo(dT) (50 µM) OR 2 µL Random Hexamers
-
Water: Nuclease-free water to 15.5 µL total volume .
-
-
Incubate at 70°C for 5 minutes to denature secondary structures.
-
Snap-cool on ice for at least 1 minute. Spin down briefly.
Step 2: Labeling Reaction Assembly
-
Prepare the 2X Labeling Master Mix on ice (volumes per reaction):
-
5X First-Strand Buffer: 6.0 µL
-
0.1 M DTT: 3.0 µL
-
50X Low-dTTP Mix: 0.6 µL (Final: 500 µM A/C/G, 200 µM dTTP)
-
Sulfo-Cy3 dUTP (1 mM): 3.0 µL (Final: ~100 µM)
-
RNase Inhibitor: 1.0 µL
-
Reverse Transcriptase (200 U/µL): 2.0 µL
-
Total Mix Volume: 15.6 µL
-
-
Add the 15.6 µL Master Mix to the 15.5 µL Annealed RNA (from Step 1).
-
Mix gently by pipetting (do not vortex). Total volume ~31 µL.
Note on Ratio: This setup provides a dTTP:Sulfo-Cy3-dUTP ratio of 2:1 . If higher signal intensity is required (at the risk of shorter transcripts), increase Sulfo-Cy3 dUTP to 4.5 µL and reduce water in Step 1.
Step 3: Synthesis[3]
-
Incubate at 42°C for 2 hours (or 50°C if using thermostable RT like SuperScript IV).
-
Protect from light (wrap tubes in foil).[4]
Step 4: RNA Hydrolysis (Critical)
Why? RNA hybridized to cDNA can interfere with downstream hybridization and lead to false A260 readings.
-
Add 15 µL of 0.1 N NaOH .
-
Incubate at 70°C for 10 minutes .
-
Add 15 µL of 0.1 N HCl to neutralize.
-
Add 4 µL of 1 M Tris-HCl (pH 7.5) to buffer the solution before purification.
Step 5: Purification
Unincorporated Sulfo-Cy3 dUTP is highly fluorescent and will skew quantification.
-
Use a PCR Purification Kit (e.g., QIAquick, Zymo).
-
Add 5 volumes of Binding Buffer (Buffer PB/DNA Binding Buffer) to the reaction.
-
Apply to column, centrifuge, and discard flow-through.[5][6][7]
-
Wash Step: Wash 3x with PE Buffer (ethanol-added). Extra washes are crucial to remove free dye.
-
Elution: Elute with 30–50 µL of Elution Buffer (10 mM Tris, pH 8.5) or Nuclease-free water. Incubate buffer on the column for 1 minute before spinning.[3][6]
Part 5: Quality Control & Data Analysis
Quantify the labeled cDNA using a Nanodrop spectrophotometer.[6] Measure absorbance at 260 nm (DNA) and 550 nm (Sulfo-Cy3).
Calculate cDNA Concentration
(Factor 33 is for ssDNA)[6]Calculate Dye Concentration
-
(Extinction Coefficient) for Sulfo-Cy3
(or ). -
Simplified:
Frequency of Incorporation (FOI)
This metric tells you how many dyes are incorporated per 1,000 nucleotides.
Where:
Target Metrics:
-
Good Labeling: FOI of 20–50 dyes per 1000 bases .
-
Low Labeling (<10): Signal may be too weak. Increase Sulfo-Cy3 concentration.
-
Over Labeling (>60): May cause quenching or hybridization steric hindrance.
Part 6: Troubleshooting
| Issue | Possible Cause | Solution |
| Low cDNA Yield (Low A260) | RNA degradation or Enzyme inhibition.[8][9][10] | Check RNA integrity (RIN > 7). Ensure ethanol is fully removed during purification washes.[7] |
| Low FOI (Low A550) | Too much competing dTTP. | Reduce dTTP concentration in the "Low-dTTP Mix" or increase Sulfo-Cy3 input. |
| High Background on Array | Unincorporated dye remaining.[5] | Perform an additional wash step during column purification.[3][6][7] Ensure probe is filtered before hybridization. |
| Precipitate in Tube | Dye aggregation (rare with Sulfo). | Ensure Sulfo-Cy3 stock is fully thawed and vortexed. Keep reaction at room temp during setup if possible. |
References
-
Jena Bioscience. (n.d.).[11] Aminoallyl-dUTP-Cy3 Protocol. Retrieved from [Link][11]
- Hegde, P., et al. (2000). A concise guide to cDNA microarray analysis. BioTechniques, 29(3), 548-556. (Standard reference for cDNA labeling principles).
Sources
- 1. Stanford MicroArray Forum - "determination of cy3/cy5-dCTP incorporation" [cmgm-new.stanford.edu]
- 2. bio.davidson.edu [bio.davidson.edu]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. bio.davidson.edu [bio.davidson.edu]
- 5. Protocol for Reverse Transcription and Amino-allyl Coupling of RNA [cmgm-new.stanford.edu]
- 6. bio.davidson.edu [bio.davidson.edu]
- 7. genome.wisc.edu [genome.wisc.edu]
- 8. go.zageno.com [go.zageno.com]
- 9. Help Center [kb.10xgenomics.com]
- 10. stackwave.com [stackwave.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Note: Optimizing Sulfo-Cyanine3 dUTP Concentration for High-Fidelity PCR Labeling
Target Audience: Molecular Biologists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol
Executive Summary
Enzymatic labeling of DNA via Polymerase Chain Reaction (PCR) using fluorescent nucleotide analogs is a cornerstone technique for generating probes used in fluorescence in situ hybridization (FISH), microarrays, and rolling circle amplification (RCA). Sulfo-Cyanine3 dUTP is a highly photostable, water-soluble fluorescent nucleotide that replaces deoxythymidine triphosphate (dTTP) during amplification.
However, the direct incorporation of bulky fluorophores presents a biochemical paradox: high dye concentrations maximize theoretical fluorescence but severely inhibit polymerase activity and induce fluorophore self-quenching. This application note synthesizes mechanistic insights with empirical data to establish the optimal Sulfo-Cyanine3 dUTP concentration and substitution ratio, ensuring a self-validating workflow for maximum specific activity and amplicon yield.
Mechanistic Insights: The Causality of Concentration (E-E-A-T)
To design a robust labeling protocol, one must understand the biophysical interactions within the polymerase active site. Do not arbitrarily mix dNTPs; the following principles dictate the required ratios:
A. Steric Hindrance and Polymerase Kinetics
Taq DNA polymerase has evolved to accommodate natural, low-molecular-weight dNTPs. Sulfo-Cyanine3 dUTP contains a bulky indolium-based fluorophore linked via a spacer arm. While the spacer minimizes direct interference with hydrogen bonding, the sheer mass and negative charge of the sulfo- groups induce steric hindrance within the enzyme's catalytic pocket[1]. Consequently, replacing 100% of dTTP with Sulfo-Cy3-dUTP stalls the polymerase, reducing amplification yields to near zero.
B. The FRET-Quenching Threshold
Fluorescence intensity is not strictly linear with dye incorporation. If Sulfo-Cy3 molecules are incorporated too closely together on the DNA backbone (typically <10 base pairs apart), they undergo non-radiative energy transfer and self-quenching. Empirical studies demonstrate that the optimal Degree of Labeling (DOL) is 4 to 9 labels per 1,000 nucleotides [2]. Exceeding this density yields a probe that is chemically heavily labeled but optically dim.
C. The 25% Substitution Rule
To balance yield and fluorescence, a competitive incorporation strategy is required. By providing a mixture where Sulfo-Cy3-dUTP constitutes 20% to 35% of the total dTTP pool (e.g., 150 µM dTTP and 50 µM Sulfo-Cy3-dUTP), the polymerase predominantly incorporates natural dTTP, maintaining processivity, while statistically incorporating enough fluorophore to achieve the ideal DOL[3].
Fig 1: Biochemical mechanism of competitive dUTP incorporation and quenching thresholds.
Quantitative Optimization Data
The following table summarizes the causal relationship between the dTTP:Cy3-dUTP ratio, PCR yield, and resulting fluorescence. Total dNTP concentration (dATP, dCTP, dGTP) is maintained at 200 µM each.
| dTTP (µM) | Sulfo-Cy3-dUTP (µM) | Substitution Ratio | Relative PCR Yield | Degree of Labeling (labels/kb) | Fluorescence Specific Activity |
| 200 | 0 | 0% | 100% | 0 | None (Control) |
| 190 | 10 | 5% | 85% | 2 - 4 | Sub-optimal (Dim) |
| 150 | 50 | 25% | 65% | 4 - 9 | Optimal (Brightest) |
| 100 | 100 | 50% | 30% | 10 - 15 | Quenched |
| 0 | 200 | 100% | < 5% | N/A | Amplification Failure |
Validated Experimental Protocol
This self-validating protocol ensures reproducible labeling. It incorporates a modified thermocycling profile to account for the slower kinetics of the modified nucleotide.
A. Reagent Preparation (50 µL Reaction)
Note: Sulfo-Cyanine3 is light-sensitive. Perform master mix assembly in low-light conditions and use amber tubes where possible.
-
10X PCR Buffer (Mg2+ free): 5.0 µL
-
MgCl2 (50 mM): 2.0 µL (Higher Mg2+ (2.0-2.5 mM final) helps stabilize the bulky dUTP-polymerase complex).
-
dAGC Mix (10 mM each): 1.0 µL (Final concentration: 200 µM each of dATP, dGTP, dCTP).
-
dTTP (1 mM): 7.5 µL (Final concentration: 150 µM).
-
Sulfo-Cy3-dUTP (1 mM): 2.5 µL (Final concentration: 50 µM).
-
Forward & Reverse Primers (10 µM): 1.0 µL each.
-
Template DNA: 1.0 µL (10–50 ng for genomic DNA; 0.1–1 ng for plasmid).
-
Taq DNA Polymerase (5 U/µL): 0.5 µL.
-
Nuclease-Free Water: Up to 50 µL.
B. Modified Thermocycling Conditions
Because the bulky fluorophore slows the rate of DNA synthesis, the extension time must be increased by 50% to 100% compared to standard PCR.
-
Initial Denaturation: 95°C for 3 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: Tm - 5°C for 30 sec
-
Extension: 72°C for 1.5 min per kb (Critical adjustment for modified dUTPs)
-
-
Final Extension: 72°C for 10 min
-
Hold: 4°C (Protect from light)
C. Purification & Self-Validation (QC)
Unincorporated Sulfo-Cy3-dUTP will cause massive background noise in downstream applications.
-
Purify the amplicon using a standard silica-membrane PCR purification column. Wash twice to ensure complete removal of free dye.
-
Validation Step: Measure the absorbance of the purified product at 260 nm (DNA) and 548 nm (Sulfo-Cy3).
-
Calculate the Degree of Labeling (DOL) to validate the system: Base-to-Dye Ratio = (A260 * 162,000) / (A548 * 6,600) A successful reaction will yield a ratio between 110 and 250 (equivalent to 4–9 dyes per 1000 bases).
Fig 2: End-to-end workflow for PCR-based Sulfo-Cy3 DNA labeling and validation.
References
-
Arzhanik, V. K., et al. (2021). Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling. Springer-Verlag. Available at:[Link]
-
Tarasova, et al. (2014). Effect of the charge of dUTP-conjugated Cy3 and Cy5 analogues on PCR performed by Taq polymerase. ResearchGate. Available at:[Link]
-
Kim, et al. (2005). DNA microarrays on a dendron-modified surface improve significantly the detection of single nucleotide variations in the p53 gene. Nucleic Acids Research, Oxford Academic. Available at:[Link]
Sources
Application Note: High-Efficiency Nick Translation with Sulfo-Cyanine3 dUTP
Abstract
This application note details the optimization of nick translation for generating high-density, fluorescently labeled DNA probes using Sulfo-Cyanine3 dUTP (Sulfo-Cy3). Unlike standard hydrophobic cyanine dyes, the sulfonated core of Sulfo-Cy3 confers superior water solubility, reducing dye aggregation and steric hindrance during enzymatic incorporation. This guide provides a field-proven protocol, kinetic optimization strategies, and quality control metrics to ensure high specific activity (20–60 pmol dye/µg DNA) and optimal fragment size (200–500 bp) for Fluorescence in situ Hybridization (FISH) and microarray applications.
Introduction & Mechanistic Insight
The Nick Translation Mechanism
Nick translation is a strand-replacement reaction driven by the concerted activities of DNase I and DNA Polymerase I (Pol I) .
-
Nick Generation: DNase I introduces random single-stranded breaks ("nicks") into the phosphodiester backbone of double-stranded DNA.
-
Translation: DNA Pol I binds to the nick. Its 5'→3' exonuclease activity removes nucleotides ahead of the nick, while its 5'→3' polymerase activity simultaneously incorporates new dNTPs (including Sulfo-Cy3 dUTP) behind the nick.
-
Result: The nick "translates" along the DNA strand, leaving behind a trail of fluorescently labeled nucleotides without net DNA synthesis.
Why Sulfo-Cyanine3?
Standard Cy3 dyes often require organic co-solvents (e.g., DMSO) which can inhibit enzymatic activity or cause precipitation in aqueous buffers. Sulfo-Cy3 contains negatively charged sulfonate groups (
-
Solubility: Fully soluble in aqueous buffers (Tris-EDTA), eliminating the need for DMSO.
-
Photostability: High extinction coefficient (
) and resistance to photobleaching. -
Enzymatic Efficiency: The hydrophilic nature reduces interaction with the polymerase active site, allowing for higher incorporation rates compared to non-sulfonated analogs [1].
Critical Parameters for Optimization
To achieve the "Goldilocks" zone of labeling—high signal intensity without quenching or steric inhibition—three parameters must be balanced:
The dNTP Ratio (Labeling Density)
The ratio of labeled dUTP to natural dTTP determines the Degree of Labeling (DOL) .
-
Standard Density (1:3 Ratio): 1 part Sulfo-Cy3 dUTP to 3 parts dTTP. Recommended for genomic probes where sequence preservation is critical.
-
High Density (100% Substitution): Complete replacement of dTTP with Sulfo-Cy3 dUTP. Unlike older fluorophores, Pol I tolerates 100% Sulfo-Cy3 substitution well, yielding maximum brightness for low-copy targets [2].
Enzyme Balance (Fragment Size)
-
DNase I Concentration: Controls fragment length.
-
Too High: DNA is digested into <100 bp fragments (signal loss).
-
Too Low: Fragments >1000 bp (high background/stickiness).
-
-
Target: 200–500 bp is optimal for tissue penetration in FISH.
Incubation Temperature
-
Standard: 15°C. Higher temperatures (e.g., 37°C) promote uncontrolled DNase activity, leading to over-digestion before labeling is sufficient.
Visualization of Mechanism & Workflow
Figure 1: Mechanistic flow of Nick Translation. DNase I creates entry points for Pol I, which incorporates Sulfo-Cy3 dUTP while degrading the existing strand.
Experimental Protocol
Materials
-
Template DNA: 1 µg (Plasmid, BAC, or Genomic DNA).
-
10X Nick Translation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM
, 100 mM DTT. -
dNTP Mix (Minus dTTP): 0.5 mM each of dATP, dCTP, dGTP.[1]
-
Sulfo-Cy3 dUTP: 1 mM stock (aqueous).
-
Enzyme Mix: DNA Polymerase I (10 U/µL) and DNase I (optimized dilution, typically 0.01 U/µL).
-
Stop Buffer: 0.5 M EDTA (pH 8.0).
Protocol Steps
Step 1: Reaction Assembly (Keep on Ice) Prepare the following master mix in a nuclease-free tube. Note: Adjust water to final volume of 50 µL.
| Component | Volume (µL) | Final Conc. |
| DNA Template (1 µg) | Variable | 20 ng/µL |
| 10X NT Buffer | 5 µL | 1X |
| dNTP Mix (dATP, dCTP, dGTP) | 5 µL | 50 µM each |
| Sulfo-Cy3 dUTP (1 mM) | 2.5 µL | 50 µM |
| dTTP (Optional for 1:1 ratio) | 0 - 2.5 µL | 0 - 50 µM |
| Nuclease-Free Water | to 45 µL | N/A |
| Enzyme Mix (Pol I / DNase I) | 5 µL | Add Last |
-
Optimization Note: For maximum brightness (High Density), omit dTTP entirely. For longer probes, add 1 µL of 0.1 mM dTTP.[1]
Step 2: Incubation
-
Mix gently by pipetting (do not vortex).
-
Incubate at 15°C for 90 minutes .
-
Critical: Do not exceed 15°C.
-
Step 3: Stop Reaction
-
Add 5 µL of 0.5 M EDTA to stop the reaction.
-
Heat kill enzymes at 65°C for 10 minutes .
Step 4: Purification (Crucial)
-
Unincorporated Sulfo-Cy3 dUTP must be removed to prevent high background.
-
Use a Sephadex G-50 spin column or equivalent nucleic acid purification column.
-
Do not use phenol/chloroform as it does not efficiently remove free dye.
Quality Control & Calculations
Determining Degree of Labeling (DOL)
Measure absorbance at 260 nm (DNA) and 548 nm (Sulfo-Cy3 max) using a Nanodrop or spectrophotometer.
Constants:
-
(Sulfo-Cy3) =
-
(Correction Factor) =
(Sulfo-Cy3 absorbance at 260 nm) [3] -
(dsDNA average) =
(or per OD)
Calculations:
-
Corrected DNA Absorbance (
): -
Dye Concentration (
): -
Nucleotide Concentration (
): Better Field Metric:pmol dye per µg DNA [2]
The "Field-Proven" Formula:
-
Note: [DNA] in g/L is equivalent to mg/mL.
Target Metrics:
-
Optimal: 20–60 pmol dye / µg DNA.
-
Under-labeled: <15 pmol (Weak signal).
-
Over-labeled: >70 pmol (Quenching/Steric hindrance).
Fragment Size Analysis
Run 200 ng of labeled DNA on a 2% agarose gel .
-
Success: Smear between 200–500 bp.
-
Failure: Distinct band at high MW (under-digested) or smear <100 bp (over-digested).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield (<50%) | Impure Template | Ensure DNA is A260/280 > 1.8. Wash with 70% EtOH. |
| Fragment Size > 1 kb | Low DNase Activity | Increase DNase I conc. by 2x or incubate for 120 min. |
| Fragment Size < 100 bp | Over-digestion | Reduce incubation time to 45 min or dilute DNase I. |
| Low Specific Activity | Dye Degradation | Sulfo-Cy3 is light sensitive. Keep tubes wrapped in foil. |
| Precipitate in Tube | Cold Buffer Shock | Bring all buffers to room temp before mixing enzymes. |
Workflow Logic Diagram
Figure 2: Decision tree for optimizing probe quality based on specific activity calculations.
References
-
Rigby, P. W. J., et al. (1977). "Labeling deoxyribonucleic acid to high specific activity in vitro by nick translation with DNA polymerase I." Journal of Molecular Biology, 113(1), 237-251. Link
- Tasara, T., et al. (2003). "Incorporation of Cy3- and Cy5-labeled nucleotides into DNA microarrays." Nucleic Acids Research. (Demonstrates high tolerance of polymerases for Cy-dUTPs).
-
Lumiprobe Corporation. (n.d.). "Sulfo-Cyanine3 dUTP Product Protocol & Spectral Properties." Link
-
Thermo Fisher Scientific. (n.d.). "Nick Translation Systems for DNA Labeling." Link
-
Interchim. (n.d.). "Fluoprobes®-dUTP, DNA labeling by Nick Translation." Link
Sources
Advanced Protocol: High-Efficiency FISH Probe Synthesis Using Sulfo-Cyanine3 dUTP
Introduction & Mechanistic Rationale
Fluorescence In Situ Hybridization (FISH) relies on the thermodynamic stability and brightness of the probe-target hybrid. While standard Cyanine3 (Cy3) has been a workhorse fluorophore, its hydrophobicity can lead to dye aggregation, precipitation during high-concentration labeling reactions, and non-specific background binding.
Sulfo-Cyanine3 dUTP (Sulfo-Cy3 dUTP) addresses these limitations by introducing negatively charged sulfonate groups (
Why Nick Translation?
For FISH probe synthesis, Nick Translation is the gold standard over PCR or Random Priming.
-
Fragment Size Control: It generates a heterogeneous population of labeled fragments (200–500 bp), which is the optimal length for penetrating chromatin while maintaining sequence specificity.
-
High Density Labeling: DNA Polymerase I (Pol I) possesses 5'→3' exonuclease activity, allowing it to "chew back" the DNA strand at a nick site while simultaneously incorporating Sulfo-Cy3 dUTP. This results in a uniformly labeled probe rather than just end-labeling.
Workflow Visualization
The following diagram illustrates the enzymatic cascade driving the labeling process.
Figure 1: Mechanism of Nick Translation. DNase I generates entry points (nicks), allowing Pol I to incorporate Sulfo-Cy3 dUTP.
Experimental Protocol
A. Critical Reagents & Equipment[1][2]
-
Sulfo-Cyanine3 dUTP: 1 mM stock solution (Store at -20°C, protect from light).
-
DNA Template: 1 µg of purified BAC, Cosmid, or Plasmid DNA. Note: DNA must be free of EDTA, as it chelates the Mg²⁺ required for DNase I activity.
-
Enzyme Mix: DNA Polymerase I (10 U/µL) and DNase I (optimized concentration, typically 0.01–0.1 U/µL).
-
10X Nick Translation Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 100 mM β-mercaptoethanol, 0.5 mg/mL BSA.
B. Labeling Reaction Setup
Standard Reaction Volume: 50 µL
| Component | Volume (µL) | Final Concentration | Notes |
| Nuclease-Free Water | Variable | - | Adjust to final vol. 50 µL |
| 10X Nick Translation Buffer | 5.0 | 1X | Contains Mg²⁺ for enzymes |
| dNTP Mix (minus dTTP) | 5.0 | 0.05 mM (each) | dATP, dGTP, dCTP |
| Sulfo-Cy3 dUTP (1 mM) | 1.0 - 2.5 | 0.02 - 0.05 mM | Adjust based on desired DOL |
| dTTP (1 mM) | 1.0 | 0.02 mM | Optional: Use to dilute dye if DOL is too high |
| Template DNA | Variable | 1 µg | High purity (A260/280 > 1.8) |
| Pol I / DNase I Mix | 4.0 | - | Add Last |
Step-by-Step Procedure:
-
Thaw all reagents on ice. Vortex buffers and dNTPs, but gently flick the enzyme mix (do not vortex enzymes).
-
Assemble the reaction in a chilled PCR tube in the order listed above.
-
Mix by pipetting up and down 5-6 times.
-
Incubate at 15°C for 90 minutes .
-
Expert Insight: Do not incubate at 37°C. Higher temperatures accelerate DNase I activity too much, resulting in over-digestion (fragments <100 bp) which fail to hybridize specifically.
-
-
Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes to inactivate enzymes.
C. Purification
Unincorporated Sulfo-Cy3 dUTP must be removed to prevent high background.
-
Method: Silica-membrane spin column (e.g., QIAquick) or Sephadex G-50 gravity column.
-
Elution: Elute in 10 mM Tris-HCl (pH 8.5) or TE buffer. Avoid acidic pH, which can degrade fluorescence.
Quality Control & Validation
Trustworthiness in FISH data comes from validating the probe before hybridization. You must check two parameters: Fragment Size and Degree of Labeling (DOL) .
QC Workflow Logic
Figure 2: Quality Control Decision Tree. Probes must pass both size and DOL checks.
Calculating Degree of Labeling (DOL)
Measure Absorbance at 260 nm (
Constants for Sulfo-Cy3:
Formula:
Target:
-
Optimal: 2–4% (approx. 20–40 dyes per 1,000 bases).
-
Why? Below 2% yields dim signals.[4] Above 5%, Sulfo-Cy3 molecules are close enough to undergo self-quenching, reducing brightness despite more dye being present.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fragment size > 600 bp | Insufficient DNase I activity. | Increase DNase I concentration or extend incubation to 120 min. Ensure no EDTA is in the template DNA. |
| Fragment size < 150 bp | Over-digestion. | Reduce incubation time to 45-60 min or dilute DNase I. Check incubation temp (must be 15°C). |
| Low DOL (< 1.5%) | Poor incorporation efficiency. | Increase ratio of Sulfo-Cy3 dUTP to dTTP. Ensure Sulfo-Cy3 dUTP stock is fresh (hydrolysis occurs over time). |
| High Background on Slide | Unincorporated dye or probe aggregation. | Re-purify probe using a spin column. Use "Sulfo" variant (confirmed) as non-sulfo Cy3 aggregates more. |
References
-
Jena Bioscience. Cy3 NT Labeling Kit Protocol and Spectral Data. Retrieved from [Link][3]
-
National Cancer Institute (NCI). Nick Translation Protocol for FISH.[1] Center for Cancer Research. Retrieved from [Link]
-
Waggoner, A. (2006). Fluorescent labels for proteomics and genomics.[] Current Opinion in Chemical Biology. (Foundational work on Cyanine sulfonation for solubility).
Sources
Application Note: High-Efficiency Incorporation of Sulfo-Cyanine3 dUTP by Taq DNA Polymerase
Executive Summary
Direct enzymatic labeling of DNA via Polymerase Chain Reaction (PCR) is a cornerstone technique for generating fluorescent probes used in microarrays, fluorescence in situ hybridization (FISH), and spatial transcriptomics. This application note delineates the mechanistic principles and optimized protocols for incorporating Sulfo-Cyanine3 dUTP (Sulfo-Cy3-dUTP) using Thermus aquaticus (Taq) DNA polymerase. By understanding the steric and electrostatic dynamics of the polymerase active site, researchers can achieve high yields and an optimal Degree of Labeling (DoL).
Mechanistic Insights: The Causality of Experimental Choices
Taq polymerase, a Family A DNA polymerase, exhibits high processivity with natural deoxynucleotide triphosphates (dNTPs). However, the introduction of a bulky, fluorescently modified nucleotide like Sulfo-Cy3-dUTP fundamentally alters the reaction kinetics.
-
Electrostatic and Steric Hindrance : The incorporation efficiency of modified dUTPs is heavily influenced by the charge distribution of the fluorophore. Taq polymerase incorporates electroneutral or zwitterionic Cy3 analogs up to an order of magnitude more efficiently than strictly negatively charged analogs [1]. The bulky Sulfo-Cy3 moiety increases the Michaelis-Menten constant (
) and decreases the maximum velocity ( ) of the nucleotidyl transferase reaction. -
Stoichiometric Balancing (dTTP vs. Modified dUTP) : Complete substitution of dTTP with Sulfo-Cy3-dUTP leads to premature chain termination and PCR failure due to cumulative steric clashes in the minor groove of the newly synthesized DNA [2]. A competitive blending strategy—typically 70-80% natural dTTP to 20-30% Sulfo-Cy3-dUTP—is required to maintain exponential amplification while ensuring sufficient fluorophore density.
-
Magnesium Sequestration : Bulky modified nucleotides and their associated linkers can alter the local availability of divalent cations. Increasing the Mg
concentration by 0.5–1.0 mM above standard protocols is often necessary to stabilize the polymerase-DNA-nucleotide transition state and counteract any chelation effects [3].
Workflow & Logical Relationships
PCR workflow for Sulfo-Cy3-dUTP incorporation, highlighting modified extension kinetics.
Quantitative Data: Optimization Parameters
The following table synthesizes empirical data for optimizing the balance between amplicon yield and fluorescence intensity.
| Parameter | Standard PCR | Optimized Sulfo-Cy3 PCR | Rationale / Causality |
| dTTP : Sulfo-Cy3-dUTP Ratio | 100% : 0% | 75% : 25% | Prevents steric-induced chain termination while ensuring 2-4 dyes per 100 bp. |
| MgCl | 1.5 mM | 2.0 - 2.5 mM | Compensates for altered active-site dynamics and potential Mg |
| Extension Time (72°C) | 1 min / kb | 1.5 - 2.0 min / kb | Accommodates the reduced |
| Taq Polymerase Units | 1.25 U / 50 µL | 2.5 U / 50 µL | Higher enzyme concentration overcomes reduced processivity on modified templates. |
Step-by-Step Protocol: A Self-Validating System
This protocol is designed as a self-validating system. By including specific controls and a downstream spectrophotometric Quality Control (QC) step, the system inherently verifies the success of the enzymatic incorporation without requiring secondary detection reagents.
Phase 1: Reagent Preparation
-
Prepare the dNTP Labeling Mix :
-
Create a specialized dNTP mix containing 2 mM dATP, 2 mM dCTP, 2 mM dGTP, 1.5 mM dTTP, and 0.5 mM Sulfo-Cy3-dUTP.
-
Note: Protect this mix from light using opaque tubes to prevent photobleaching of the Sulfo-Cy3 fluorophore.
-
-
Assemble the Reaction (50 µL total volume) :
-
10x Taq Buffer (Mg
free): 5 µL -
MgCl
(25 mM stock): 4 µL (Final conc. 2.0 mM) -
dNTP Labeling Mix: 5 µL (Final conc. 200 µM A/C/G, 150 µM T, 50 µM Cy3-U)
-
Forward Primer (10 µM): 1.5 µL
-
Reverse Primer (10 µM): 1.5 µL
-
Template DNA: 1-10 ng (Plasmid) or 50-100 ng (Genomic)
-
Taq DNA Polymerase (5 U/µL): 0.5 µL (2.5 U total)
-
Nuclease-free water: up to 50 µL
-
Self-Validation Control: Set up a parallel "Unlabeled Control" replacing the Labeling Mix with a standard 2 mM dNTP mix.
-
Phase 2: Thermocycling
Program the thermal cycler with an extended elongation profile to account for the steric hindrance of the Sulfo-Cy3 moiety:
-
Initial Denaturation : 95°C for 3 minutes.
-
Cycling (30-35 cycles) :
-
Denaturation: 95°C for 30 seconds.
-
Annealing:
of primers minus 5°C for 30 seconds. -
Extension: 72°C for 1.5 to 2.0 minutes per kilobase (Critical adjustment).
-
-
Final Extension : 72°C for 7 minutes.
-
Hold : 4°C.
Phase 3: Purification
Causality: Unincorporated Sulfo-Cy3-dUTP will artificially inflate downstream absorbance readings. Free dye must be rigorously removed to ensure the self-validation step is accurate.
-
Process the 50 µL PCR product through a standard silica-membrane PCR purification column (e.g., QIAquick).
-
Perform an additional wash step with the ethanol-based wash buffer to ensure complete removal of residual free nucleotides.
-
Elute in 30-50 µL of 10 mM Tris-HCl (pH 8.5).
Phase 4: Quality Control & Degree of Labeling (DoL) Calculation
Measure the absorbance of the purified DNA at 260 nm (
-
Calculate Base-Pair Concentration :
(Note: 0.08 is the correction factor for Sulfo-Cy3 absorbance at 260 nm). -
Calculate Dye Concentration :
(Note: 150,000 M cm is the extinction coefficient of Sulfo-Cy3). -
Determine DoL (Dyes per 100 bases) :
Validation Threshold: A successful reaction should yield a DoL between 2.0 and 4.0. If the DoL is < 1.0, increase the Sulfo-Cy3-dUTP ratio or Mg concentration in future optimization runs.
References
-
Title: dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase Source: Nucleic Acids Research / Oxford Academic URL: [Link]
-
Title: Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA Source: ResearchGate URL: [Link]
-
Title: PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs Source: ResearchGate URL: [Link]
reverse transcription labeling efficiency with Sulfo-Cy3 dUTP
Application Note: High-Efficiency Reverse Transcription Labeling with Sulfo-Cy3 dUTP
Part 1: Executive Summary
Direct enzymatic labeling of cDNA has historically been plagued by a trade-off: the hydrophobicity of standard Cyanine 3 (Cy3) dyes causes aggregation in aqueous buffers, leading to fluorescence quenching and precipitation, while the steric bulk of the dye inhibits Reverse Transcriptase (RT) processivity.
Sulfo-Cy3 dUTP resolves this chemical conflict. By adding sulfo- groups to the cyanine structure, the dye becomes water-soluble (hydrophilic). This modification prevents dye-dye aggregation during the reaction, significantly increasing fluorescence yield and allowing for higher concentration inputs without precipitation. This guide details a protocol optimized for direct incorporation , bypassing the time-consuming aminoallyl (indirect) labeling method while maintaining high Frequency of Incorporation (FOI).
Part 2: Scientific Mechanism & Logic
The Steric Challenge
Reverse Transcriptases (like M-MLV variants) evolved to incorporate small, native dNTPs. A Sulfo-Cy3 molecule attached to the C5 position of dUTP is massive relative to the nucleotide.
-
The Problem: If the enzyme encounters too many labeled nucleotides consecutively, it stalls (steric hindrance), resulting in short, truncated cDNA fragments.
-
The Solution: We must engineer a specific ratio of dTTP to Sulfo-Cy3 dUTP . This ensures the enzyme has enough native "spacer" nucleotides to maintain processivity while achieving sufficient label density for detection.
Visualizing the Labeling Logic
Figure 1: The balance between transcript length and signal intensity is controlled by the dTTP:Sulfo-Cy3-dUTP ratio.
Part 3: Optimized Protocol
Materials Required
-
Template: 1–5 µg Total RNA (or 0.5 µg mRNA). Note: Purity is critical. A260/280 > 1.8.
-
Fluorophore: Sulfo-Cy3 dUTP (1 mM stock).
-
Enzyme: SuperScript IV or ProtoScript II (RNase H- variants preferred for long reads).
-
Primers: Oligo(dT) or Random Hexamers.[1]
Step 1: Annealing
To eliminate secondary structures that cause RT pausing.
-
Mix the following in a sterile, nuclease-free tube:
-
RNA (1–5 µg): x µL
-
Primer (Oligo(dT) 50 µM): 1 µL
-
dNTP Mix (Low T) *: 1 µL
-
Nuclease-free Water: to 13 µL
-
-
Incubate at 65°C for 5 minutes .
-
Snap cool on ice for at least 1 minute.
Critical Insight: The "Low T" dNTP mix in this step usually contains 10mM of dA, dC, dG, but no dTTP. We add the dTTP/Dye mix separately to control the stoichiometry precisely.
Step 2: Reverse Transcription Master Mix
While RNA is cooling, prepare the reaction mix. The ratio below is optimized for high-processivity enzymes .
| Component | Volume | Final Conc. | Notes |
| 5X RT Buffer | 4 µL | 1X | Ensure buffer contains MgCl2 |
| DTT (0.1 M) | 1 µL | 5 mM | Essential for enzyme stability |
| RNase Inhibitor | 1 µL | 40 U | Protects RNA template |
| dTTP (2 mM) | 0.5 µL | 50 µM | Native Nucleotide |
| Sulfo-Cy3 dUTP (1 mM) | 1.0 µL | 50 µM | Label (1:1 Ratio) |
| RT Enzyme (200 U/µL) | 1 µL | - | Add last |
Total Reaction Volume: 20 µL
Optimization Note: For lower activity enzymes (standard M-MLV), increase the dTTP:Dye ratio to 2:1 (use 1.0 µL dTTP and 1.0 µL Dye). The 1:1 ratio shown above yields the highest signal but requires a robust enzyme to prevent truncation.
Step 3: Synthesis & Hydrolysis
-
Add Master Mix to the annealed RNA/Primer tube.
-
Incubate at 50°C for 1-2 hours . (Higher temp reduces secondary structure).
-
Hydrolysis (Crucial): Add 1 µL of 1% SDS and 1 µL of 0.5 M EDTA. Then add 3 µL of 1 N NaOH.
-
Incubate at 65°C for 15 minutes .
-
Neutralize with 3 µL of 1 N HCl.
Why Hydrolysis? Remaining RNA can hybridize to the cDNA, preventing the cDNA from binding to your array or sequencing adapter. Enzymatic RNase H treatment is often insufficient; alkaline hydrolysis is more robust.
Step 4: Purification
Unincorporated Sulfo-Cy3 dUTP will dominate the signal if not removed.
-
Method: Use a silica-based column (e.g., QIAquick PCR Purification) or Amicon Ultra-0.5 filters.
-
Wash: Perform an extra wash step with PE buffer (ethanol-containing) to ensure all free dye is washed away.
-
Elution: Elute in 20–30 µL of 10 mM Tris-Cl (pH 8.5). Do not use water , as low pH can destabilize the dye.
Part 4: Quality Control (Self-Validating System)
You must validate the labeling efficiency before proceeding. This is done using the Frequency of Incorporation (FOI) metric.
Measurement
Use a Nanodrop or spectrophotometer to measure absorbance at:
-
260 nm (DNA/RNA)[2]
-
550 nm (Sulfo-Cy3 max)
Calculations
Step A: Calculate cDNA Concentration (ng/µL)
Step B: Calculate pmol of Dye Incorporated
Step C: Calculate FOI (Dyes per 1,000 bases)
Simplified FOI Target:
| FOI Value | Interpretation | Action |
|---|---|---|
| < 10 | Poor Labeling | Failed. Check enzyme activity or RNA purity. |
| 20 - 50 | Optimal | Proceed to Hybridization/Seq. |
| > 60 | Quenching Risk | Signal may be lower than expected due to dye proximity. |
Part 5: Workflow Visualization
Figure 2: Step-by-step experimental workflow from RNA template to validated cDNA.
Part 6: References
-
Jena Bioscience. Aminoallyl-dUTP-Cy3 - Application Note. Retrieved from [Link][3][4][5][6]
-
Hegde, P., et al. (2000). A concise guide to cDNA microarray analysis. BioTechniques. (Foundational protocol for direct vs indirect labeling).
Sources
- 1. Direct Cyanine-dUTP Labeling of RNA [molecularcloning.com]
- 2. bio.davidson.edu [bio.davidson.edu]
- 3. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.wisc.edu [genome.wisc.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. jenabioscience.com [jenabioscience.com]
High-Fidelity In Situ Detection: Sulfo-Cyanine3 dUTP in Rolling Circle Amplification
Topic: Sulfo-Cyanine3 dUTP in Rolling Circle Amplification (RCA) Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Bioengineers, and Assay Developers
Executive Summary
Rolling Circle Amplification (RCA) has evolved from a niche molecular biology technique into a cornerstone of ultrasensitive bio-sensing and in situ sequencing. While traditional methods rely on post-amplification hybridization of fluorescent probes, direct enzymatic incorporation of fluorophore-labeled nucleotides offers a streamlined, faster workflow with reduced reagent complexity.
This guide focuses on the application of Sulfo-Cyanine3 dUTP (Sulfo-Cy3-dUTP) .[1] Unlike standard Cy3-dUTP, the sulfonated analog possesses critical hydrophilicity that prevents dye aggregation in the viscous RCA reaction mix. This ensures high-efficiency incorporation by Phi29 DNA polymerase without compromising the enzyme’s processivity or strand-displacement capabilities.
Scientific Principles & Mechanism
The "Sulfo" Advantage in Enzymatic Reactions
Standard cyanine dyes are hydrophobic, often leading to non-specific binding and precipitation in high-salt enzymatic buffers. Sulfo-Cyanine3 contains negatively charged sulfonate groups (
-
Solubility: Maintains thermodynamic stability in aqueous buffers (Tris-HCl/Mg²⁺), preventing dye-dye quenching.
-
Steric Freedom: The hydrophilic nature reduces the "stickiness" of the nucleotide to the polymerase active site, facilitating smoother translocation of the DNA strand.
Phi29 Polymerase Kinetics with Modified dNTPs
Phi29 DNA polymerase is unique due to its exceptional processivity (>70 kbp) and strand displacement activity. However, it is sensitive to steric hindrance at the nucleotide binding pocket.
-
Incorporation Efficiency: Research demonstrates that Phi29 tolerates C5-modified pyrimidines well. Sulfo-Cy3-dUTP is incorporated opposite Adenine (A) in the template.
-
Labeling Density vs. Polymerase Stalling: A critical balance must be struck. Excessive labeling (e.g., 100% replacement of dTTP) causes polymerase stalling due to the cumulative steric bulk of the fluorophores in the major groove of the dsDNA product. The optimal strategy utilizes a "doping" ratio (typically 1:10 to 1:20 labeled:unlabeled) to generate bright "nanoballs" without aborting synthesis.
Mechanism Diagram
The following diagram illustrates the RCA mechanism where Sulfo-Cy3-dUTP is directly incorporated into the growing concatemer.
Caption: Schematic of direct enzymatic incorporation of Sulfo-Cy3-dUTP during RCA. The polymerase continuously circles the padlock probe, incorporating labeled dUTPs into the long ssDNA product.
Experimental Protocol
Reagents & Equipment
-
Enzyme: Phi29 DNA Polymerase (10 U/µL) with 10X Reaction Buffer.
-
Labeled Nucleotide: Sulfo-Cyanine3 dUTP (1 mM stock).
-
Unlabeled Nucleotides: dATP, dCTP, dGTP, dTTP (100 mM stocks).
-
Template: Linear padlock probe (phosphorylated at 5' end) and Target DNA/RNA.
-
Ligase: T4 DNA Ligase (for DNA targets) or SplintR Ligase (for RNA targets).
-
Imaging: Fluorescence microscope with TRITC/Cy3 filter set (Ex: ~550 nm, Em: ~570 nm).
Step-by-Step Methodology
Phase 1: Padlock Probe Ligation
Crucial for circularizing the template. Unligated probes cannot support RCA.
-
Hybridization: Mix 100 nM Padlock Probe with target sample in 1X Ampligase buffer (or T4 ligase buffer).
-
Ligation: Add 5 U of Ligase.
-
Incubation: Incubate at 37°C for 30 minutes (T4) or 60°C (Ampligase) depending on probe design.
-
Exonuclease Treatment (Optional but Recommended): Add Exonuclease I and III to digest any unligated probes or linear genomic DNA that could cause background priming. Incubate 37°C for 30 min, then heat inactivate at 80°C for 20 min.
Phase 2: RCA Reaction Formulation
This step defines the labeling efficiency.[2][3] We use a 1:19 ratio (5% labeled) to ensure processivity.
Table 1: RCA Master Mix (Per 50 µL Reaction)
| Component | Stock Conc. | Final Conc. | Volume (µL) | Notes |
| Nuclease-free H₂O | - | - | to 50 µL | |
| Phi29 Buffer | 10X | 1X | 5.0 | Contains Mg²⁺ |
| dATP, dCTP, dGTP | 10 mM each | 200 µM | 1.0 | |
| dTTP | 10 mM | 190 µM | 0.95 | Major T source |
| Sulfo-Cy3-dUTP | 1 mM | 10 µM | 0.5 | Label source |
| BSA | 10 mg/mL | 0.2 mg/mL | 1.0 | Stabilizes enzyme |
| Phi29 Polymerase | 10 U/µL | 0.2 U/µL | 1.0 | Add last |
| Ligated Sample | - | - | 10-20 µL | From Phase 1 |
Note: If higher fluorescence intensity is required, the ratio can be adjusted to 1:9 (Sulfo-Cy3 : dTTP), but total dUTP+dTTP concentration should remain balanced with other dNTPs.
Phase 3: Amplification & Washing
-
Amplification: Add the RCA Master Mix to the sample.
-
Incubation: Incubate at 30°C for 60–90 minutes .
-
Why 30°C? Phi29 is optimal at 30°C. Higher temperatures reduce half-life; lower temperatures slow kinetics.
-
-
Termination: Stop reaction by adding EDTA (10 mM final) or washing.
-
Post-RCA Wash (CRITICAL):
-
Since the reaction mix contains free fluorescent dUTPs, the background will be high.
-
Wash 3 x 5 minutes with PBS + 0.05% Tween-20 (PBST) at Room Temperature.
-
Tip: A stringent wash with 2x SSC + 0.1% SDS can help remove non-specifically bound fluorophores from glass slides.
-
Phase 4: Imaging
-
Mount sample with anti-fade mounting medium (e.g., Prolong Gold) containing DAPI (for nuclear counterstain).
-
Image using Cy3/TRITC channel .
-
RCA products will appear as distinct, bright punctate spots ("nanoballs") typically 0.5–1 µm in diameter.
Experimental Workflow Diagram
Caption: Operational workflow for Sulfo-Cy3-dUTP RCA. The stringent wash step (Step 5) is the primary determinant of Signal-to-Noise Ratio.
Data Analysis & Troubleshooting
Quality Control Metrics
-
Signal-to-Noise Ratio (SNR): Measure the mean fluorescence intensity (MFI) of the RCA spots vs. the adjacent background. An SNR > 5 is considered acceptable; > 20 is excellent.
-
Spot Density: If spots are merging (optical crowding), reduce the concentration of the padlock probe or the amplification time.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background | Inadequate washing of free Sulfo-Cy3-dUTP. | Increase wash volume and frequency. Use 2x SSC + 0.1% SDS. |
| No Signal | Ligation failure or Polymerase inhibition. | Verify Ligase activity. Ensure Sulfo-Cy3:dTTP ratio is not > 1:5. |
| Diffuse Signal | Over-amplification (products too large). | Reduce RCA time to 45-60 mins. |
| Rapid Photobleaching | Oxidation of dye. | Use fresh anti-fade mountant. Sulfo-Cy3 is generally stable, but high-intensity excitation can bleach it. |
References
-
Ryazantsev, D. Y., et al. (2021). "Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling." Analytical and Bioanalytical Chemistry, 413, 3061–3069.
-
BroadPharm. "Sulfo-Cy3 dUTP Product Specifications."
- Key Insight: Provides spectral properties (Ex 548nm / Em 563nm)
-
Ali, M. M., et al. (2014). "Rolling circle amplification: a versatile tool for chemical biology, materials science and medicine." Chemical Society Reviews, 43(10), 3324-3341.
- Key Insight: Comprehensive review of RCA mechanisms and Phi29 polymerase characteristics.
-
Lumiprobe. "Sulfo-Cyanine3 dUTP: Protocol and Properties."
- Key Insight: General handling and storage recommendations for sulfon
Sources
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfo-Cy3 dUTP | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine 3 dUTP (A270277) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Multicolor Fluorescence Microscopy Using Sulfo-Cy3 dUTP
Abstract
This application note details the integration of Sulfo-Cy3 dUTP into multicolor fluorescence microscopy workflows. Unlike conventional cyanine dyes, the sulfonated derivative (Sulfo-Cy3) offers superior water solubility and reduced dye aggregation, critical for maintaining quantum yield in aqueous biological buffers. This guide provides optimized protocols for two primary applications: Apoptosis Detection (TUNEL) and Fluorescence In Situ Hybridization (FISH) probe generation via Nick Translation. We analyze the spectral physics required for distinct channel separation when multiplexing with DAPI, Alexa Fluor 488, and Cy5.
Introduction: The Chemistry of Signal Fidelity
The success of multicolor microscopy hinges on the signal-to-noise ratio (SNR) and spectral distinctness. Standard Cy3 dyes are hydrophobic, often leading to non-specific binding and self-quenching (aggregation) in the aqueous environment of a cell nucleus.
Sulfo-Cy3 dUTP (Sulfo-Cyanine3-5-dUTP) addresses this by incorporating negatively charged sulfonate groups (
Key Technical Advantages[1][2]
-
Hydrophilicity: The sulfonate groups prevent dye stacking (H-aggregates), ensuring that fluorescence intensity scales linearly with dye incorporation.
-
Enzymatic Efficiency: The steric bulk of the dye is mitigated by the linker arm (typically aminoallyl), allowing high-efficiency incorporation by Taq Polymerase , Klenow Fragment , and Terminal Deoxynucleotidyl Transferase (TdT) .
-
Spectral Stability:
-
Excitation (
): 548 nm (optimally excited by 532 nm or 561 nm lasers). -
Emission (
): 563 nm (Bright orange/red).[1] -
Photostability: Significantly higher than Fluorescein (FITC) and comparable to Alexa Fluor 555.
-
Application I: Apoptosis Detection via TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay relies on the enzyme TdT to catalyze the addition of dUTP to the 3'-hydroxyl (3'-OH) termini of fragmented DNA, a hallmark of late-stage apoptosis.[2][3][4]
Mechanistic Workflow
The following diagram illustrates the molecular mechanism of the TUNEL reaction using Sulfo-Cy3 dUTP.
Figure 1: Mechanism of TdT-mediated incorporation of Sulfo-Cy3 dUTP at DNA strand breaks.
Protocol: Optimized TUNEL Staining
Reagents:
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.[2]
-
Permeabilization: 0.2% Triton X-100 in PBS.
-
TdT Reaction Buffer: 30 mM Tris-HCl (pH 7.2), 140 mM sodium cacodylate, 1 mM cobalt chloride (
). -
Labeling Mix: TdT Enzyme (20 U/µL) + 5 µM Sulfo-Cy3 dUTP.
Step-by-Step Procedure:
-
Fixation: Incubate cells/tissue in 4% PFA for 15 mins at Room Temperature (RT). Do not over-fix (>1 hour), as this crosslinks DNA and inhibits TdT access.
-
Wash: 2x with PBS.
-
Permeabilization: Incubate in 0.2% Triton X-100 for 5 mins on ice.
-
Critical: For thick tissues, use Proteinase K (20 µg/mL) for 15 mins, but monitor carefully to prevent morphological destruction.
-
-
Equilibration: Add 100 µL TdT Reaction Buffer (no enzyme) for 10 mins at RT.
-
Reaction: Remove buffer. Add 50 µL Reaction Mix (Buffer + TdT + Sulfo-Cy3 dUTP).
-
Ratio: Use a final concentration of 5-10 µM Sulfo-Cy3 dUTP.
-
-
Incubation: Incubate for 60 mins at 37°C in a humidified, dark chamber .
-
Stop: Wash 3x with 2x SSC or PBS + 20 mM EDTA to stop the enzymatic reaction.
-
Counterstain: Stain nuclei with DAPI (0.5 µg/mL) for 5 mins.
Application II: FISH Probe Generation (Nick Translation)
For Fluorescence In Situ Hybridization (FISH), Sulfo-Cy3 dUTP is incorporated into DNA probes.[5] Nick Translation is the preferred method over PCR for generating probes >500 bp because it creates a heterogeneous population of labeled fragments (200-500 bp) that penetrate chromatin efficiently.
Mechanistic Workflow
DNase I introduces random "nicks" in the DNA template.[6] DNA Polymerase I removes nucleotides ahead of the nick (5'→3' exonuclease activity) and simultaneously synthesizes a new strand incorporating Sulfo-Cy3 dUTP.[6]
Figure 2: Nick Translation workflow for generating Sulfo-Cy3 labeled FISH probes.
Protocol: Nick Translation
Reagents:
-
DNA Template (1 µg).[7]
-
Nick Translation Enzyme Mix (DNA Pol I + DNase I).[6]
-
dNTP Mix (minus dTTP).
-
Sulfo-Cy3 dUTP (1 mM stock).
Step-by-Step Procedure:
-
Prepare dNTP Mix: Combine dATP, dCTP, dGTP (0.5 mM each).[6]
-
Prepare Labeling Mix:
-
To optimize density, use a 3:1 ratio of Sulfo-Cy3 dUTP to unlabeled dTTP.
-
Example: 0.1 mM dTTP + 0.3 mM Sulfo-Cy3 dUTP.
-
Note: Pure Sulfo-Cy3 dUTP can be used, but steric hindrance may reduce yield. The 3:1 ratio is a safe balance for high intensity.
-
-
Reaction Assembly:
-
Incubation: 15°C for 2 hours. Do not exceed 15°C to prevent excessive DNase activity.
-
Stop: Add 5 µL 0.5 M EDTA.
-
Purification: Use a spin column (e.g., Sephadex G-50) or ethanol precipitation to remove unincorporated nucleotides. Failure to purify causes high background haze.
Multicolor Multiplexing Strategy
Sulfo-Cy3 is an ideal "middle" fluorophore. To achieve zero-crosstalk imaging, spectral separation must be managed via filter selection.
Spectral Data & Filter Selection[10][11]
| Fluorophore | Excitation (nm) | Emission (nm) | Recommended Filter Set | Color |
| DAPI | 358 | 461 | DAPI / Hoechst | Blue |
| Alexa Fluor 488 | 490 | 525 | FITC / GFP | Green |
| Sulfo-Cy3 | 548 | 563 | TRITC / Cy3 | Orange |
| Cy5 / Alexa 647 | 650 | 670 | Cy5 | Far Red |
Technical Considerations
-
The "Bleed-Through" Risk: Sulfo-Cy3 is extremely bright. If using a broad bandpass filter for Red (e.g., Texas Red), Cy3 signal may bleed through. Use a narrow bandpass TRITC filter (530-550nm Ex / 570-620nm Em).
-
FRET Warning: Avoid placing Sulfo-Cy3 in close proximity (<10 nm) to Cy5 if you are not intending to measure FRET, as Cy3 can act as a donor to Cy5, quenching the orange signal and creating false-positive far-red signal.
Troubleshooting (Self-Validating Systems)
| Issue | Possible Cause | Validation / Solution |
| Weak Signal (TUNEL) | Inaccessible DNA ends | Proteinase K Check: Run a positive control slide treated with DNase I (1 U/mL) prior to TdT. If this control is dark, permeabilization failed. |
| High Background (FISH) | Unincorporated Dye | Spot Test: Spot 1 µL of probe on nitrocellulose before and after purification. If the "wash" flow-through is highly fluorescent, purification was successful. |
| Fast Photobleaching | Oxidative stress | Mounting Medium: Ensure use of antifade mounting media (e.g., ProLong Gold or Vectashield). Sulfo-Cy3 is stable, but radical generation in buffer can degrade it. |
| Nuclear Speckling | Dye Aggregation | Switch to Sulfo: If using standard Cy3, switch to Sulfo-Cy3. If already using Sulfo, ensure probe concentration is <20 ng/µL during hybridization. |
References
-
Jena Bioscience. "Nick Translation Labeling." Jena Bioscience Methodology. [Link]
-
National Institutes of Health (NIH). "TUNEL Assay to Assess Extent of DNA Fragmentation." Bio-protocol, 2017. [Link]
-
Edmund Optics. "Fluorescence Filter Spectra." Technical Resource. [Link]
Sources
Troubleshooting & Optimization
preventing fluorescence quenching in Sulfo-Cy3 labeled DNA
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve fluorescence quenching in Sulfo-Cy3 labeled oligonucleotides. Rather than simply providing recipes, this guide explores the fundamental photophysics and biochemical causality behind dye behavior, empowering you to design self-validating experimental systems.
Core Principles: Why is my Sulfo-Cy3 Labeled DNA Quenching?
Q: My Sulfo-Cy3 signal is significantly lower than expected immediately after labeling and purification. What is causing this? A: If your signal is low before any prolonged imaging, the primary culprit is Photoinduced Electron Transfer (PET) dictated by your DNA sequence. Guanine (G) possesses the lowest oxidation potential of all natural DNA nucleobases. When Sulfo-Cy3 is covalently attached adjacent to a G residue, excitation of the dye creates an electron vacancy in its highest occupied molecular orbital (HOMO). An electron from the neighboring Guanine rapidly transfers into this vacancy, quenching the excited state non-radiatively before a photon can be emitted[1]. This sequence-dependent quenching can reduce fluorescence intensity by up to 70% compared to attachment near an Adenine or Thymine[2].
Q: My fluorescence is initially bright but rapidly disappears or "blinks" during single-molecule imaging. How do I fix this? A: This phenomenon is caused by the dye entering a dark triplet state, followed by oxidative photobleaching. When Sulfo-Cy3 is continuously excited, it occasionally undergoes intersystem crossing to a long-lived, non-fluorescent triplet state. In the presence of dissolved oxygen, this triplet state reacts to form reactive oxygen species (ROS), permanently destroying the cyanine polymethine bridge[3]. To resolve this, you must implement a Reducing and Oxidizing System (ROXS) combined with an Oxygen Scavenging System (OSS) .
Diagnostic & Resolution Workflows
Diagnostic workflow for identifying and resolving Sulfo-Cy3 fluorescence quenching.
ROXS mechanism: Trolox and its quinone derivative rescue Sulfo-Cy3 from dark triplet states.
Standard Operating Procedures (SOPs) for Quenching Prevention
Protocol A: Sequence Optimization to Prevent PET
To ensure your experimental design is self-validating, always synthesize a control oligonucleotide where the dye is adjacent to an Adenine (A) or Thymine (T) to establish a maximum baseline fluorescence.
-
Sequence Audit: Review the 3 to 5 nucleotides immediately adjacent to the planned Sulfo-Cy3 conjugation site.
-
Spacer Integration: If a Guanine is unavoidable at the terminal end, incorporate an aliphatic carbon spacer (e.g., C6 or C12 amino-modifier) between the terminal phosphate and the dye. Because electron transfer relies on orbital overlap, increasing the physical distance exponentially decreases the PET quenching rate[4].
-
Alternative Capping: If possible, design the probe so that Sulfo-Cy3 acts as a terminal "cap" stacking on an A-T base pair. This steric arrangement restricts the cis-trans isomerization of the dye's polymethine bridge, artificially enhancing the quantum yield[5].
Protocol B: Formulating the PCA/PCD + Trolox Imaging Buffer
Unlike the traditional GODCAT (Glucose Oxidase/Catalase) system, which produces gluconic acid and drops the pH over time (altering both fluorophore photophysics and DNA mechanics), the PCA/PCD system maintains a highly stable pH[6].
Step-by-Step Methodology:
-
Prepare Trolox Stock (100 mM): Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in filtered methanol or ethanol.
-
Critical Causality Step: Expose the stock to UV light for 15 minutes (or ambient light for a few hours) to generate a ~1-5% fraction of Trolox-quinone. This oxidized derivative is mandatory. Trolox alone is a reductant, but the mixture is required to rescue the dye from both radical anion and cation states (the ROXS mechanism)[3].
-
-
Prepare PCA Stock (250 mM): Dissolve 3,4-protocatechuic acid (PCA) in highly pure water. Adjust the pH to 9.0 with NaOH to ensure complete solubility.
-
Prepare PCD Stock (100x): Reconstitute Protocatechuate-3,4-dioxygenase (PCD) in 50% glycerol, 50 mM KCl, 1 mM EDTA, 100 mM Tris-HCl (pH 8.0).
-
Validation Check: Ensure nuclease-free PCD is used. Commercial crude extracts often contain nucleases that will degrade your DNA substrates during imaging[7].
-
-
Final Buffer Assembly: Immediately prior to imaging, combine your standard imaging buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 8.0) with:
-
2.5 mM PCA
-
50 to 100 nM PCD
-
1 mM to 2 mM UV-treated Trolox
-
-
Incubation: Inject the buffer into the flow chamber and wait exactly 3 minutes. This allows the enzymatic system to achieve steady-state hypoxia (~14 µM O2) before initiating laser excitation[8].
Quantitative Buffer Comparison
To aid in selecting the correct anti-fading and oxygen scavenging system for your specific assay, refer to the comparative data below:
| System | Primary Mechanism | pH Stability | Impact on DNA Mechanics | Recommended Use Case |
| GODCAT | Glucose oxidation to gluconic acid | Poor (Acidifies over time) | High (pH drop alters persistence length) | Short-term bulk assays |
| PCA/PCD | PCA conversion to muconic acid | Excellent (Self-buffering) | Moderate (High ionic strength of PCA) | Single-molecule TIRF[6] |
| BOD (Bilirubin Oxidase) | Direct O2 reduction to water | Excellent | None | Single-molecule force spectroscopy[9] |
| Trolox (ROXS) | Triplet state redox quenching | Neutral | None | Universal anti-blinking additive[3] |
References
- Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal.
- Seidel, C. A. M., et al. (2020). Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair. Molecules.
- Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society.
- Fishel, R., et al. (2018). Expression and purification of nuclease-free protocatechuate 3,4-dioxygenase for prolonged single-molecule fluorescence imaging. Analytical Biochemistry.
- Somoza, M. M., et al. (2016). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA.
- Sauer, M., et al. (2003). Photoinduced Electron Transfer between Fluorescent Dyes and Guanosine Residues in DNA-Hairpins. Journal of Physical Chemistry B.
- Tinnefeld, P., et al. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano.
- RSC Publishing. (2020). An oxygen-scavenging system without impact on DNA mechanical properties in single-molecule fluorescence experiments. Nanoscale.
- Berrocal-Martin, R., et al. (2025). Sequence-dependence of Cy3 and Cy5 dyes in 3' terminally-labeled single-stranded DNA.
Sources
- 1. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression and purification of nuclease-free protocatechuate 3,4-dioxygenase for prolonged single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Sulfo-Cy3 dUTP Microarray Optimization
Topic: Improving Signal-to-Noise Ratio (SNR) in Sulfo-Cy3 dUTP Microarrays
Welcome to the Microarray Application Support Center
User Status: Verified (Researcher/Scientist) Current Module: Signal Optimization & Noise Reduction Reagent Focus: Sulfo-Cyanine3 dUTP (Enzymatic Labeling)
This guide addresses the specific challenges of using Sulfo-Cy3 dUTP in microarray experiments. Unlike standard Cy3, the Sulfo- variant carries negatively charged sulfonate groups, rendering it highly water-soluble and less prone to aggregation.[1] However, achieving a high Signal-to-Noise Ratio (SNR) requires balancing enzymatic incorporation efficiency (Signal) against non-specific binding and background fluorescence (Noise).
Module 1: Maximizing the Signal (Labeling Efficiency)
The Core Challenge: "My signal is too weak even before hybridization."
Technical Insight: High signal intensity starts with the Frequency of Incorporation (FOI) . Sulfo-Cy3 dUTP is bulky. If the ratio of labeled dUTP to natural dTTP is too high, the polymerase (Reverse Transcriptase or Klenow) stalls due to steric hindrance. If it is too low, the cDNA is under-labeled. Furthermore, "over-labeling" can lead to fluorescence quenching, where dye molecules are so close they transfer energy non-radiatively, killing the signal.
Optimized Direct Labeling Protocol (cDNA Synthesis)
Reagents:
-
Total RNA (10-20 µg) or mRNA (0.5-1 µg)
-
Sulfo-Cy3 dUTP (1 mM stock)
-
Anchored Oligo(dT) or Random Hexamers
-
Reverse Transcriptase (e.g., SuperScript IV or equivalent)
-
Critical: Low-T dNTP Mix (See Table 1)
Table 1: Optimized dNTP Ratios for Sulfo-Cy3 Incorporation
| Component | Standard Concentration | Optimized Labeling Concentration | Reasoning |
| dATP, dCTP, dGTP | 10 mM | 0.5 mM (Final in Rxn) | Standard abundance. |
| dTTP | 10 mM | 0.2 mM (Final in Rxn) | Reduced to force polymerase to accept the labeled analog. |
| Sulfo-Cy3 dUTP | 1 mM | 0.1 mM (Final in Rxn) | 2:1 Ratio (dTTP:Sulfo-dUTP) balances incorporation vs. steric hindrance. |
Step-by-Step Workflow:
-
Annealing: Mix RNA and primers. Heat to 70°C for 5 min, snap cool on ice.
-
Reaction Mix: Add 5X RT Buffer, DTT (0.1 M), RNase Inhibitor, and the Optimized dNTP Mix .
-
Enzyme Addition: Add Reverse Transcriptase.
-
Incubation: Incubate at 42°C (or 50°C for structured RNA) for 1-2 hours. Note: Sulfo-Cy3 is heat stable, but prolonged high heat can degrade RNA.
-
Hydrolysis (Crucial): Add NaOH/EDTA and heat to 65°C for 15 min to degrade the RNA template.
-
Why? Remaining RNA hybridized to the cDNA prevents the cDNA from binding to the array probes.
-
-
Purification: Use a PCR purification column (e.g., Qiagen MinElute). Do not skip. Unincorporated Sulfo-Cy3 dUTP is the #1 cause of "comet tails" and high background.
Module 2: Minimizing the Noise (Hybridization & Washing)
The Core Challenge: "The background is high, or I see a haze across the slide."
Technical Insight: "Noise" in Sulfo-Cy3 experiments often comes from electrostatic non-specific binding . Because Sulfo-Cy3 is negatively charged (sulfonated), it repels the negatively charged DNA backbone less than neutral dyes, but it can interact with positively charged amine-coated slides (e.g., poly-L-lysine) if blocking is insufficient.
The "Goldilocks" Washing Protocol
Washing removes non-specifically bound probes. We manipulate Stringency using Salt (SSC) and Temperature.
-
Low Stringency: High Salt (keeps DNA strands together).
-
High Stringency: Low Salt (forces strands apart).
Visualizing the Workflow:
Figure 1: Optimized workflow for Sulfo-Cy3 dUTP microarray experiments. The yellow nodes represent the most critical steps for Signal-to-Noise Ratio control.
Module 3: Troubleshooting Guide (FAQ)
Q1: My background is uniformly high (Red Haze). What happened?
Diagnosis: This is usually insufficient blocking or drying artifacts . Solution:
-
Blocking: Ensure your hybridization buffer contains blocking agents like BSA (Bovine Serum Albumin), Salmon Sperm DNA, or tRNA. These coat the slide surface, preventing the Sulfo-Cy3 cDNA from sticking to the glass.
-
Drying: Did the slide dry out at any point between the washes? If a slide dries with salt buffer on it, the salt crystallizes and traps fluorescent dye.
-
Fix: Move slides between wash jars in under 5 seconds. Use a nitrogen gun or centrifuge to dry immediately after the final low-salt wash.
-
Q2: I have bright "comet tails" or speckles.
Diagnosis: Dye aggregation or dust. Solution:
-
Particulates: Filter your hybridization buffer (0.22 µm filter) before adding the probe.
-
Aggregation: This is where Sulfo-Cy3 shines. It is less prone to aggregation than standard Cy3. However, if you see this, ensure your probe was purified through a column (e.g., Qiagen) to remove unincorporated dUTPs. Free dye sticks to everything.
Q3: My signal is weak, but background is low.
Diagnosis: Poor labeling efficiency or photobleaching. Solution:
-
Check FOI: Measure absorbance at 260 nm (DNA) and 550 nm (Sulfo-Cy3).
-
Target: 1 dye molecule every 20-50 bases.
-
Calculation: Use the extinction coefficient for Sulfo-Cy3 (
).
-
-
Ozone: While Sulfo-Cy3 is more stable than Cy5, ozone levels >5 ppb can still degrade cyanine dyes over time. Scan immediately after washing.
Q4: How do I optimize the Scanner for Sulfo-Cy3?
Diagnosis: Incorrect excitation/emission matching. Solution: Sulfo-Cy3 has an excitation max of 548 nm and emission max of 563 nm .
-
Laser: Use the 532 nm (Green) laser. It is a near-perfect match.
-
PMT Gain: Start at 50-60%. If the brightest spots are saturated (white/flat-topped peaks), lower the gain. If the dimmest spots are lost in the blue/black background, increase gain (but watch the noise floor).
Logic Tree: Diagnosing SNR Issues
Figure 2: Diagnostic logic tree for isolating the root cause of Signal-to-Noise ratio degradation.
References
-
Fare, T. L., et al. (2003). Effects of Atmospheric Ozone on Microarray Data Quality. Analytical Chemistry, 75(23), 6696–6700. Retrieved from [Link]
-
Hegde, P., et al. (2000). A Concise Guide to cDNA Microarray Analysis. BioTechniques, 29(3), 548–562. Retrieved from [Link]
Sources
Technical Support Center: Magnesium Optimization for Fluorescent dUTP PCR
Introduction
Welcome to the Technical Support Center. You are likely here because your fluorescent labeling reactions are suffering from low yield, poor signal-to-noise ratios, or complete reaction failure.
Incorporating fluorescently labeled dUTPs (e.g., Fluorescein-12-dUTP, Cy3/Cy5-dUTP) into DNA is fundamentally different from standard PCR. These modified nucleotides carry bulky hydrophobic fluorophores that sterically hinder the active site of Taq polymerase. To force the enzyme to accept these "unnatural" substrates, we must manipulate the reaction kinetics—primarily through Magnesium Chloride (MgCl₂) concentration.
This guide moves beyond basic protocols to explain the why and how of re-engineering your PCR buffer conditions for maximum labeling efficiency.
Module 1: The Fundamentals (FAQ)
Q1: Why does adding fluorescent dUTP require a change in Magnesium concentration?
Standard PCR buffers (typically 1.5 mM MgCl₂) are optimized for natural dNTPs. Fluorescent dUTPs introduce two destabilizing factors:
-
Steric Hindrance: The fluorophore attached to the base (usually via a linker arm) physically obstructs the polymerase's nucleotide binding pocket.
-
Charge Sequestration: All dNTPs chelate Mg²⁺.[1][2] However, the modified kinetics require a higher concentration of free Mg²⁺ to stabilize the primer-template-enzyme complex and lower the enzyme's discrimination against the bulky analog.
The Rule of Thumb: Labeling reactions often require 2.5 mM to 4.5 mM MgCl₂.
Q2: Can I just add more enzyme instead?
Not effectively. While adding more polymerase can drive the reaction forward, it increases the cost significantly and introduces glycerol (from the storage buffer), which can cause lane skewing in gels. Magnesium optimization is the cost-effective, kinetic solution.
Q3: What is the "Substitution Ratio"?
This is the ratio of fluorescent-dUTP to natural dTTP. Taq polymerase cannot synthesize long strands using only modified dUTP; it will stall. You must provide a mix.
-
High Density Labeling (Probes/Arrays): 3:1 (Fluorescent-dUTP : dTTP)
-
Standard Labeling: 1:1 or 1:3
-
Trace Labeling (Fragment Analysis): 1:10 or lower
Module 2: The Optimization Workflow
Do not guess. Use a Magnesium Titration Matrix to empirically determine the optimal condition for your specific primer/template set.
Visualizing the Mechanism
The following diagram illustrates how Magnesium concentration balances Yield against Specificity in the context of modified nucleotides.
Figure 1: The "Goldilocks" zone for Magnesium in labeling reactions. Note that the optimal range is shifted higher compared to standard PCR.
Protocol: The Magnesium Titration Matrix
Objective: Identify the MgCl₂ concentration that yields the brightest band without smearing.
Prerequisites:
-
Use a Mg-free PCR buffer (often supplied as "10X PCR Buffer without Mg").
-
25 mM MgCl₂ stock solution.[2]
-
Target amplicon size: 500bp - 1kb (ideal for testing).
Step-by-Step:
-
Prepare the Master Mix (Minus Mg): Prepare enough mix for 6 reactions. Include your dNTP mix with the desired dUTP:dTTP ratio (e.g., 1:1).
-
Aliquot: Dispense 45 µL of Master Mix into 5 tubes.
-
The Gradient: Add MgCl₂ and Water to reach a final volume of 50 µL per tube.
| Tube ID | Final MgCl₂ Conc. | Vol. 25mM MgCl₂ Stock | Vol. Water |
| A | 1.5 mM (Control) | 3.0 µL | 2.0 µL |
| B | 2.5 mM | 5.0 µL | 0.0 µL |
| C | 3.5 mM | 7.0 µL | Adjust Master Mix vol |
| D | 4.5 mM | 9.0 µL | Adjust Master Mix vol |
| E | 5.5 mM | 11.0 µL | Adjust Master Mix vol |
-
Cycle: Run your standard cycling program.
-
Analyze: Run 5 µL of each reaction on a 1.5% agarose gel.
-
Do not use Ethidium Bromide if your label is Fluorescein (spectral overlap). Use a post-stain like SYBR Gold or view the intrinsic fluorescence if the yield is high enough.
-
Module 3: Troubleshooting Guide
Use this table to diagnose issues based on your gel results.
| Symptom | Probable Cause | Corrective Action |
| No Product (Blank Lane) | Mg²⁺ too low for modified dNTPs. | Increase MgCl₂ in 0.5 mM increments. |
| dUTP:dTTP ratio too high. | Decrease ratio (e.g., go from 3:1 to 1:1). The enzyme is stalling. | |
| Smearing (High MW) | Mg²⁺ too high. | Reduce MgCl₂.[3] Excess Mg stabilizes non-specific priming.[4] |
| Low Fluorescence Intensity | Poor incorporation efficiency. | Increase MgCl₂ (up to 4-5 mM) to force incorporation. |
| pH mismatch. | Ensure Buffer pH is 8.5-9.[5]0. Some fluorophores are pH sensitive. | |
| "Star Activity" (Extra Bands) | Specificity loss due to high Mg.[6] | Increase annealing temp by 1-2°C to compensate for the stability added by high Mg. |
Workflow Visualization: Troubleshooting Logic
Figure 2: Decision tree for rapid troubleshooting of labeling reactions.
References
-
National Institutes of Health (NIH). (2022). Efficient DNA fluorescence labeling via base excision trapping. PMC. Retrieved from [Link]
Sources
Section 1: The Chemistry of Sulfo-Cy3 dUTP & Probe Optimization
Advanced Technical Support Center: Eradicating Background Fluorescence in Sulfo-Cy3 dUTP FISH Assays
As a Senior Application Scientist, I frequently encounter laboratories struggling with low signal-to-noise ratios in Fluorescence In Situ Hybridization (FISH). Sulfo-Cy3 is a highly photostable, bright cyanine dye (Excitation ~550 nm / Emission ~570 nm), but its structural properties and the enzymatic incorporation of Sulfo-Cy3 dUTP can introduce unique thermodynamic and electrostatic challenges.
This guide bypasses generic advice, offering a self-validating, mechanistic approach to diagnosing and eliminating background fluorescence. Before altering your protocol, you must identify the biophysical source of the noise using the diagnostic logic flow below.
Diagnostic decision tree for isolating the root cause of Sulfo-Cy3 background fluorescence.
Q: I synthesize my own probes using enzymatic incorporation of Sulfo-Cy3 dUTP. Could the labeling process itself be driving the background? A: Yes. The root cause is often an excessive Dye-to-Base ratio, also known as the Degree of Labeling (DOL). While Sulfo-Cy3 contains sulfonate groups to improve water solubility, the cyanine core remains highly hydrophobic. If you over-label your probe (incorporating too many Sulfo-Cy3 dUTP molecules per 100 bases), the probe becomes "sticky." This leads to non-specific hydrophobic interactions with cellular proteins and basic histones[1]. Furthermore, fluorophores placed too closely together on the nucleic acid backbone will undergo Förster resonance energy transfer (FRET) self-quenching, simultaneously reducing your true signal while the non-specific binding elevates the background. Actionable Insight: Optimize your nick translation or random priming reaction to achieve a DOL of 2% to 4%.
Q: My target is a unique gene, but I still get widespread nuclear background. Why is the probe binding off-target? A: Genomic probes, particularly those derived from Bacterial Artificial Chromosomes (BACs), inherently contain highly repetitive sequences (e.g., Alu or LINE elements). Even short repeated sequences (20–25 bp) with 100% homology to off-target sites can drastically reduce probe specificity and generate false-positive background[2]. Actionable Insight: You must competitively block these sequences. Ensure your hybridization buffer contains an excess of unlabeled Cot-1 DNA. The Cot-1 DNA hybridizes to the repetitive elements in the sample before your Sulfo-Cy3 probe can, restricting your probe to its unique target sequence.
Mechanistic workflow of competitive blocking and thermodynamic stringency in FISH.
Section 2: Sample Preparation & Autofluorescence Quenching
Q: The background is highly localized to the cytoplasm and specific cellular aggregates, not a uniform haze. How do I differentiate between non-specific probe binding and autofluorescence? A: You must run a "No-Probe" negative control slide. Process the tissue through deparaffinization, pretreatment, and washing, but omit the Sulfo-Cy3 probe. If you still observe fluorescence in the TRITC/Cy3 channel, the issue is autofluorescence, not your FISH protocol[3]. Cellular autofluorescence in the 550–600 nm range is typically caused by:
-
Lipofuscin: An accumulation of oxidized lipids and proteins in post-mitotic cells (e.g., neurons, cardiac muscle).
-
Formalin-Induced Schiff Bases: Over-fixation with formalin causes excessive cross-linking of proteins, generating fluorescent artifacts[4]. Actionable Insight: If autofluorescence is confirmed, treat the slides post-hybridization with a lipofuscin quencher like Sudan Black B or a commercial copper-free quencher (e.g., TrueBlack). If the issue is over-fixation, titrate your formalin fixation time down to preserve cellular architecture without inducing excessive cross-linking.
Q: How does inadequate protease digestion contribute to background? A: Formalin fixation creates a dense protein meshwork that traps bulky Sulfo-Cy3 probes. If your pepsin or proteinase K digestion is too weak, the probe enters the cell but cannot be efficiently washed out of the cytoplasm, leading to a false "glowing" effect[5]. Actionable Insight: Optimize digestion time. Use DAPI staining prior to hybridization to assess nuclear morphology; nuclei should appear slightly "hollowed" or porous, indicating sufficient protein removal.
Section 3: Hybridization & Stringency Wash Dynamics
Q: My Sulfo-Cy3 FISH slides have a uniform, glowing red haze across the entire tissue section. What is the primary thermodynamic cause? A: A uniform haze almost universally indicates that your post-hybridization wash stringency is too low. Stringency is the thermodynamic threshold that dictates whether a hybridized double strand remains intact or denatures[6]. Non-specific binding involves mismatches, which have a lower melting temperature (Tm) than perfect matches. To remove background, you must raise the stringency of your wash just enough to melt the mismatched off-target bonds without disrupting the perfectly matched Sulfo-Cy3 probe[4].
Data Presentation: Modulating Wash Stringency Use the following matrix to systematically adjust your wash parameters. Never adjust more than one variable at a time.
| Parameter | Current State | Adjustment to Increase Stringency | Mechanistic Effect |
| Temperature | 60°C | Increase to 72°C - 74°C | Adds kinetic energy, physically disrupting the weaker hydrogen bonds of mismatched sequences[7]. |
| Salt (SSC) | 2x SSC | Decrease to 0.4x SSC | Removes the Na+ ions that shield the negatively charged DNA backbones, increasing electrostatic repulsion between strands[6]. |
| Formamide | 0% in wash | Add 10% - 50% | Competitively disrupts hydrogen bonding between base pairs, lowering the overall Tm of the hybrids[8]. |
Experimental Protocol: Optimized High-Stringency Wash for Sulfo-Cy3 Probes
This self-validating protocol is engineered to maximize the signal-to-noise ratio for Sulfo-Cy3 labeled probes in Formalin-Fixed Paraffin-Embedded (FFPE) tissues[7].
Reagents Required:
-
20x SSC (Saline Sodium Citrate) Buffer (pH 7.0)
-
NP-40 (Nonidet P-40) or Tween-20 detergent
-
Deionized, nuclease-free water
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a working solution of 0.4x SSC with 0.3% NP-40. (e.g., For 1 Liter: 20 mL of 20x SSC + 3 mL of NP-40 + 977 mL dH2O). Crucial step: Verify the pH is exactly 7.0 at room temperature.
-
Temperature Equilibration: Place the Coplin jar containing the 0.4x SSC / 0.3% NP-40 buffer into a water bath set to 73°C. Do not rely on the water bath display. Use a calibrated thermometer directly inside the wash buffer to confirm it has reached exactly 72.5°C–73°C[9].
-
Coverslip Removal: Carefully remove the rubber cement from the slide. Submerge the slide in a room-temperature 2x SSC bath until the coverslip gently slides off. Never pull the coverslip off manually, as this damages the tissue architecture.
-
Stringency Wash: Transfer the slide immediately into the pre-heated 73°C stringency buffer. Incubate for exactly 2 minutes . Timing and temperature are the most critical variables for Sulfo-Cy3 retention[7].
-
Rinse & Cool: Rapidly transfer the slide to a Coplin jar containing 2x SSC / 0.1% NP-40 at room temperature for 1 minute. This halts the denaturation process and washes away the residual detergent.
-
Dehydration & Drying: Pass the slide through an ethanol series (70%, 85%, 100%) for 1 minute each to dehydrate the tissue, which helps reduce background[9]. Air-dry the slide completely in the dark (Sulfo-Cy3 is photostable but still susceptible to prolonged light exposure).
-
Mounting: Apply an antifade mounting medium containing DAPI and seal the slide.
References
-
Creative Bioarray. "Reagents Used in FISH Experiments - Troubleshooting" 1
-
OGT. "How do I reduce high background in my FISH assay?" 10
-
NIH/PMC. "Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer" 7
-
Creative Bioarray. "Tips For Better Fluorescence In Situ Hybridization (FISH)" 9
-
MLSASCP. "Postwash | CG - Cytogenetics"6
-
ARB. "Fluorescence in situ hybridization with rRNA-targeted oligonucleotide probes" 8
-
NIH/PMC. "Minimizing off-target signals in RNA fluorescent in situ hybridization"2
-
RxDx. "FISH Technique - Step-by-Step Guide" 5
-
Biotium. "Troubleshooting Tips for Fluorescence Staining" 3
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. rxdx.co.in [rxdx.co.in]
- 6. Postwash | CG [cytogenetics.mlsascp.com]
- 7. Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.arb-home.de [download.arb-home.de]
- 9. histobiolab.com [histobiolab.com]
- 10. How do I reduce high background in my FISH assay? [ogt.com]
Validation & Comparative
The Definitive Guide to Cyanine3 dUTP Analogs: Photostability and Performance of Sulfo-Cy3 vs. Standard Cy3
For researchers and drug development professionals relying on fluorescence in situ hybridization (FISH), microarrays, and high-resolution cellular imaging, the choice of fluorophore-conjugated nucleotides is a critical determinant of assay sensitivity and reproducibility. While Cyanine3 (Cy3) has long been the industry standard for orange-red fluorescence (Excitation ~550 nm / Emission ~570 nm) [1], the structural nuances between standard Cy3 dUTP and Sulfo-Cyanine3 dUTP dictate vastly different behaviors in aqueous environments, polymerase incorporation, and photostability.
As an Application Scientist, I have structured this guide to move beyond basic product specifications. We will dissect the photophysical causality behind these differences and provide a self-validating experimental framework to objectively compare their performance.
Mechanistic Causality: The Role of Sulfonation in Photophysics
To understand why Sulfo-Cy3 outperforms standard Cy3 in prolonged imaging applications, we must examine the molecular interactions between the dye and the DNA backbone.
The Aggregation and Stacking Dilemma of Standard Cy3
Standard Cy3 is inherently hydrophobic due to its polymethine bridge and indolenine rings. When standard Cy3-dUTP is incorporated into a nucleic acid probe, the hydrophobic core of the dye naturally seeks to minimize its exposure to the aqueous buffer. It achieves this by intercalating or "stacking" against the hydrophobic nucleobases of the DNA [3].
While this stacking restricts the rotational freedom of the dye (sometimes leading to an initial spike in quantum yield via photoisomerization-related fluorescence enhancement) [3], it places the fluorophore in direct physical proximity to electron-rich bases like Guanine. Under high-intensity continuous laser excitation, this proximity facilitates Photo-induced Electron Transfer (PET) . PET generates reactive oxygen species (ROS) that irreversibly cleave the polymethine bridge, resulting in rapid photobleaching [3]. Furthermore, the lack of aqueous solubility often necessitates the use of organic co-solvents (like DMSO or DMF) during labeling, which can inhibit polymerase activity [2].
The Electrostatic Shielding of Sulfo-Cy3
Sulfo-Cyanine3 solves this photophysical vulnerability through the addition of negatively charged sulfonate groups (
-
Absolute Aqueous Solubility: Sulfo-Cy3 dUTP is highly hydrophilic, eliminating the need for inhibitory organic co-solvents during enzymatic labeling [2].
-
Electrostatic Repulsion: At a neutral pH, the negatively charged sulfonate groups strongly repel the negatively charged phosphodiester backbone of the DNA [3]. This repulsion prevents the dye from intimately stacking with the nucleobases. By maintaining a physical distance from the electron-rich bases, PET-mediated degradation is drastically reduced, resulting in a highly photostable fluorophore capable of surviving prolonged confocal imaging or microarray scanning [3].
Caption: Mechanistic pathway illustrating how sulfonation prevents aggregation and enhances photostability.
Quantitative Performance Comparison
The structural differences translate directly into measurable experimental parameters. The table below synthesizes the comparative data for both dUTP analogs.
| Parameter | Standard Cy3 dUTP | Sulfo-Cyanine3 dUTP |
| Excitation / Emission | ~550 nm / ~570 nm | ~554 nm / ~568 nm |
| Aqueous Solubility | Low (Requires DMSO/DMF) | Extremely High (100% Aqueous) |
| DNA Backbone Interaction | High (Hydrophobic Stacking) | Low (Electrostatic Repulsion) |
| Photostability (in DNA) | Moderate (Rapid decay under intense light) | Excellent (Resists photobleaching) |
| Polymerase Compatibility | Good (but limited by co-solvent toxicity) | Excellent (No inhibitory solvents) [5] |
| Typical Labeling Density | 10–15 dyes per kilobase | 20–40 dyes per kilobase[4] |
Self-Validating Experimental Protocol: Labeling & Photobleaching Assay
To objectively prove the superior photostability of Sulfo-Cy3 dUTP, researchers must utilize a self-validating workflow. A protocol is only scientifically rigorous if it includes internal checkpoints to ensure that the final readout (photobleaching kinetics) is not skewed by upstream variables (such as unequal dye incorporation).
The following protocol details a Nick Translation labeling workflow coupled with a real-time photobleaching assay.
Phase 1: Enzymatic Incorporation (Nick Translation)
Causality: Nick translation is chosen over PCR because it generates uniformly labeled, highly fragmented probes ideal for FISH and microarrays, allowing for dense dye incorporation [4].
-
Prepare two parallel reaction tubes. To each, add 1 µg of template DNA (e.g., BAC DNA).
-
Add a standard dNTP mix (dATP, dCTP, dGTP at 100 µM each).
-
The Variable: To Tube A, add 50 µM Standard Cy3-dUTP. To Tube B, add 50 µM Sulfo-Cy3-dUTP.
-
Add 10 U of DNA Polymerase I and 0.1 U of DNase I in a purely aqueous reaction buffer.
-
Incubate at 15°C for 2 hours, then halt the reaction with 0.5 M EDTA.
Phase 2: Internal Validation (Degree of Labeling)
Causality: Before testing photostability, we must prove both probes have an identical Degree of Labeling (DOL). If one probe has more dye, concentration-dependent self-quenching could artificially alter the photobleaching curve.
-
Purify both reactions using Sephadex G-50 spin columns to remove free, unincorporated dUTPs.
-
Measure the absorbance of both eluted probes at 260 nm (DNA) and 550/554 nm (Dye) using a microvolume spectrophotometer.
-
Calculate the Base-to-Dye ratio. Proceed to Phase 3 only if the DOL is statistically equivalent between Tube A and Tube B.
Phase 3: Real-Time Photobleaching Kinetics
-
Spot equal concentrations of the validated probes onto a poly-L-lysine coated glass microarray slide.
-
Mount the slide in a confocal fluorescence scanner.
-
Expose the spots to continuous 532 nm or 550 nm laser excitation at maximum power.
-
Capture fluorescence intensity readings every 5 seconds for a total of 10 minutes.
-
Plot the normalized fluorescence intensity (
) against time and calculate the half-life ( ) of the signal. You will observe that the Sulfo-Cy3 probe maintains its signal significantly longer than the standard Cy3 probe.
Caption: Self-validating experimental workflow for enzymatic labeling and photostability quantification.
Conclusion
For modern genomic applications, the transition from standard Cy3 dUTP to Sulfo-Cyanine3 dUTP is not merely a matter of convenience; it is a requirement for data integrity. By utilizing sulfonate groups to enforce electrostatic repulsion against the DNA backbone, Sulfo-Cy3 circumvents the stacking-induced photobleaching that plagues standard cyanine dyes. This ensures that your FISH probes and microarray targets remain brilliantly fluorescent from the first scan to the last.
References
-
Lerner, E., et al. "A new twist on PIFE: photoisomerisation-related fluorescence enhancement." National Institutes of Health (PMC). Available at:[Link]
-
Yu, H., et al. "Cyanine dye dUTP analogs for enzymatic labeling of DNA probes." National Institutes of Health (PMC). Available at:[Link]
-
ResearchGate. "Direct TAMRA-dUTP labeling of M. tuberculosis genes using loop-mediated isothermal amplification (LAMP)." Scientific Reports. Available at:[Link]
Optimizing Next-Generation Sequencing Library Preparation: A Comparative Guide to Sulfo-Cyanine3 dUTP Performance
Executive Summary
In advanced Next-Generation Sequencing (NGS) workflows—particularly spatial transcriptomics, Expansion Sequencing (ExSeq), and targeted Rolling Circle Amplification (RCA)—the ability to optically validate library molecules prior to sequencing is a critical quality control step. Incorporating fluorescent nucleotides directly into the amplicon creates a self-validating system that prevents the costly sequencing of failed libraries.
However, the choice of fluorophore-modified dNTP dictates the success of the enzymatic reaction. Bulky, hydrophobic dyes frequently stall high-fidelity polymerases. This guide objectively compares the performance of Sulfo-Cyanine3 (Sulfo-Cy3) dUTP against alternative modified nucleotides, detailing the mechanistic causality behind its superior incorporation efficiency and providing a field-proven, self-validating experimental protocol.
The Mechanistic Causality: Why Sulfo-Cyanine3?
To understand why Sulfo-Cy3 outperforms other dyes in library preparation, we must examine the biochemical interaction between the modified nucleotide and the DNA polymerase (typically Phi29 in RCA-based NGS workflows).
Standard cyanine dyes (like Cy3 or Cy5) and boron-dipyrromethene derivatives (like BDP-FL) possess highly hydrophobic core structures. When these hydrophobic modified dUTPs enter the active site of Phi29 polymerase, they interact unfavorably with the enzyme's hydrophobic pockets. This interaction induces severe steric hindrance, stalling the polymerase and causing premature termination of the elongating strand.
The Sulfo-Cyanine Advantage:
Sulfo-Cy3 dUTP is engineered with additional sulfonate (
Mechanistic pathway of modified dUTP incorporation by Phi29 DNA polymerase.
Objective Performance Comparison: Sulfo-Cy3 vs. Alternatives
Experimental data evaluating the direct incorporation of fluorescently labeled nucleotides into amplification products reveals stark contrasts in polymerase tolerance. In a comprehensive study assessing modified dUTPs for RCA detection, Sulfo-Cy3 dUTP demonstrated unmatched performance metrics compared to its counterparts[1]. Furthermore, in targeted NGS molecular diagnostics, Cy3-labeled nucleotides are heavily relied upon for the critical microarray-based validation of reference DNAs prior to sequencing[2].
Table 1: Quantitative Performance of Modified dUTPs in Phi29-Mediated RCA
| Modified Nucleotide | Fluorophore Property | Incorporation Effectiveness | Mean RCA Product Length | Fluorescence Increase (Target/Product) |
| Sulfo-Cyanine3 dUTP | Hydrophilic, Anionic | 4 – 9 labels / 1000 nt | ~175,000 nt | 850x |
| Sulfo-Cyanine5 dUTP | Hydrophilic, Anionic | Moderate | Reduced | Moderate |
| BDP-FL dUTP | Hydrophobic, Neutral | Low | Severely Truncated | Minimal |
| Amino-11 dUTP | Non-fluorescent linker | High (Baseline) | >175,000 nt | N/A |
Data Synthesis: Sulfo-Cy3 dUTP achieves the optimal balance between high labeling density (up to 9 labels per kilobase) and minimal interference with polymerase processivity, yielding massive 175kb amplicons that are ideal for downstream enzymatic cleavage and NGS adapter ligation[1].
Self-Validating Experimental Protocol: RCA-Based NGS Library Prep
In high-throughput environments, proceeding blindly from amplification to sequencing is a costly risk. The following protocol establishes a self-validating system : by utilizing Sulfo-Cy3 dUTP, the physical presence and quality of the library can be optically verified before committing to the sequencing run.
Step 1: Target Circularization (Padlock Probe Ligation)
-
Causality: Linear DNA/RNA targets cannot undergo continuous rolling circle amplification. Padlock probes are designed to hybridize to the target sequence, leaving a nick that is covalently sealed by T4 DNA Ligase only if there is a perfect sequence match. This ensures absolute target specificity for the resulting NGS library.
-
Action: Incubate 50 ng of target nucleic acid with 100 nM padlock probes and T4 DNA ligase at 37°C for 30 minutes. Exonuclease treat to remove unligated linear probes.
Step 2: Isothermal Amplification with Sulfo-Cy3 dUTP
-
Causality: Phi29 DNA polymerase is selected for its exceptional strand-displacement activity. Sulfo-Cy3 dUTP is spiked into the natural dNTP mix. The hydrophilic nature of the dye prevents the enzyme from stalling, generating long fluorescent concatemers.
-
Action: Prepare a reaction mix containing 1x Phi29 Buffer, 0.2 mM dATP/dCTP/dGTP, 0.19 mM dTTP, and 0.01 mM Sulfo-Cy3 dUTP (a 1:20 ratio of modified to natural dUTP). Add 10 U of Phi29 polymerase and incubate at 30°C for 2 hours.
Step 3: Optical Quality Control (The Self-Validation Step)
-
Causality: Before investing in library cleavage and sequencing, the success of the RCA must be confirmed. An 850-fold increase in fluorescence indicates successful high-molecular-weight concatemer formation.
-
Action: Transfer a 2 µL aliquot to a microvolume fluorometer (excitation ~548 nm, emission ~562 nm).
-
Go/No-Go Decision: If fluorescence meets the validated threshold, proceed to Step 4. If baseline, halt the workflow to troubleshoot ligation/amplification.
-
Step 4: Enzymatic Cleavage and NGS Adapter Ligation
-
Causality: Illumina and standard NGS platforms require short, monomeric library fragments (200-500 bp). The long RCA concatemers must be resolved into individual amplicons.
-
Action: Digest the fluorescent RCA product with a sequence-specific restriction endonuclease for 1 hour at 37°C. Purify the resulting monomers using magnetic SPRI beads, followed by standard A-tailing and NGS adapter ligation.
Self-validating workflow for spatial NGS library preparation.
Conclusion
For advanced NGS library preparation—particularly workflows relying on isothermal amplification and spatial mapping—the biochemical properties of the labeling nucleotide are non-negotiable. While hydrophobic dyes cause premature polymerase termination and truncated libraries, Sulfo-Cyanine3 dUTP leverages its hydrophilic sulfonate groups to bypass steric hindrance. By integrating Sulfo-Cy3 dUTP into your protocols, you establish a robust, self-validating pipeline that guarantees library integrity before a single sequencing read is generated.
References
- Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling. PubMed.
- Advantages of a next generation sequencing targeted approach for the molecular diagnosis of retinoblastoma. PMC.
Sources
Strategic Cost-Benefit Analysis: Sulfo-Cyanine3 dUTP vs. Enzymatic Labeling Kits for Nucleic Acid Probes
As a Senior Application Scientist, I frequently consult with drug development professionals and molecular biologists facing a critical bottleneck: optimizing nucleic acid labeling for microarrays, fluorescence in situ hybridization (FISH), and sequencing validation. The choice between direct labeling using Sulfo-Cyanine3 dUTP and indirect enzymatic labeling kits (e.g., aminoallyl-dUTP followed by NHS-ester coupling) fundamentally dictates your assay's sensitivity, workflow throughput, and cost per reaction.
This guide objectively deconstructs the mechanistic causality behind these two methodologies, providing a self-validating framework to help you select the optimal labeling strategy for your laboratory.
Mechanistic Deep Dive: Causality in Labeling Efficiency
To understand the cost-benefit ratio, we must first examine the enzymatic physics occurring within the polymerase active site.
Direct Labeling (Sulfo-Cyanine3 dUTP)
Direct incorporation relies on DNA polymerases (e.g., Taq, Klenow fragment, or Reverse Transcriptase) to insert a fluorophore-conjugated nucleotide directly into the nascent DNA strand. Sulfo-Cyanine3 is a highly water-soluble, photostable dye. However, 1 within the polymerase's active site[1]. This mechanistic friction reduces the overall enzymatic processivity. Consequently, direct labeling typically yields a Degree of Labeling (DoL) of approximately 2[2].
Indirect Enzymatic Labeling Kits
To circumvent steric hindrance, indirect kits employ a two-step process. First, polymerases incorporate a sterically undemanding modified nucleotide, such as aminoallyl-dUTP. Because the aminoallyl group is small, the polymerase synthesizes the strand with near-native efficiency, resulting in higher yields and denser modification sites. In the second step, an3 to the primary amines of the incorporated aminoallyl groups[3]. While this avoids incorporation bias, it necessitates4 than direct labeling methods[4].
Workflow Visualization
Workflow comparison: Direct Sulfo-Cy3 dUTP incorporation vs. Indirect enzymatic labeling kits.
Quantitative Cost-Benefit Matrix
When scaling up assays, the interplay between reagent costs, hands-on time, and sample loss becomes critical. The table below summarizes the operational trade-offs.
| Parameter | Direct Labeling (Sulfo-Cy3 dUTP) | Indirect Enzymatic Kits | Mechanistic Causality |
| Incorporation Efficiency | Moderate (4-9 labels/kb) | High (15-30 labels/kb) | Bulky fluorophore causes steric hindrance in polymerase active site vs. small aminoallyl group. |
| Workflow Time | ~2 hours | ~5-6 hours | Direct requires one enzymatic step; indirect requires two steps plus intermediate purification. |
| Sample Loss | Low (Single purification) | High (Multiple purifications) | Each column purification step results in 10-20% loss of nucleic acid material. |
| Cost per Reaction | Low (~ | High (~ | Standalone modified dNTPs are cheaper than multi-component proprietary commercial kits. |
| Signal-to-Noise | Good | Excellent | Higher Degree of Labeling (DoL) in indirect methods yields brighter signals for low-abundance targets. |
Self-Validating Experimental Protocol: Parallel Assessment
Step 1: Enzymatic Synthesis & Incorporation
-
Direct Workflow: Mix 1 µg of template RNA, random hexamers, Reverse Transcriptase, and a dNTP mix containing an optimized ratio of Sulfo-Cy3 dUTP to dTTP (typically 1:3). Causality Note: Too much Cy3-dUTP stalls the polymerase entirely; too little results in an undetectable signal.
-
Indirect Workflow: Mix 1 µg of template RNA, random hexamers, Reverse Transcriptase, and a dNTP mix containing Aminoallyl-dUTP. Incubate both reactions at 42°C for 1.5 hours.
Step 2: RNA Hydrolysis & First Purification
-
Add 0.1 M NaOH to both tubes and incubate at 70°C for 10 minutes to hydrolyze the RNA template. Causality Note: Unhydrolyzed RNA will competitively inhibit the labeled cDNA during downstream hybridization.
-
Neutralize with HCl.
-
Crucial Divergence: Purify both using silica-spin columns. For the indirect workflow, you must elute in an amine-free buffer (e.g., pure water or sodium bicarbonate). Do not use Tris buffer, as the primary amines in Tris will irreversibly quench the subsequent NHS-ester reaction.
Step 3: Chemical Coupling (Indirect Workflow Only)
-
Add Cy3-NHS ester (dissolved in anhydrous DMSO) to the purified aminoallyl-cDNA.
-
Incubate in the dark at room temperature for 1 hour.
Step 4: Final Purification & Self-Validating QC
-
Purify the indirect probe via a second silica-spin column to remove unreacted dye. (The direct probe is already ready).
-
The Validation Gate: Measure the absorbance of both probes at 260 nm (DNA) and 550 nm (Cy3) using a spectrophotometer.
-
Calculate the Degree of Labeling (DoL) using the following formula: DoL (%) = (A550 * 6600) / (A260 * 150000) * 100 (Where 6600 is the extinction coefficient of ssDNA and 150000 is the extinction coefficient of Cy3).
-
Decision Matrix: Proceed to hybridization ONLY if the DoL is between 2% and 5%. A DoL >5% can cause fluorophore self-quenching, while <2% yields a weak signal that cannot be distinguished from background noise.
Strategic Recommendations for Drug Development
-
High-Throughput Screening & Routine Assays: Lean towards Sulfo-Cyanine3 dUTP . The lower cost per reaction and rapid, single-purification workflow make it highly scalable for routine expression profiling where target genes are moderately to highly expressed.
-
Low-Abundance Targets & High-Sensitivity Diagnostics: Lean towards Indirect Enzymatic Labeling Kits . The superior incorporation efficiency and resulting high signal-to-noise ratio justify the higher kit cost and longer hands-on time when detecting rare transcripts or validating critical biomarkers.
References
- Fluorescent sample labeling for DNA microarray analyses - PubMed.
- Comparison of Fluorescent Tag DNA Labeling Methods Used for Expression Analysis by DNA Microarrays - ResearchG
- Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling - ResearchG
- Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes - Semantic Scholar.
Sources
cross-platform compatibility of Sulfo-Cy3 dUTP with Illumina and Agilent scanners
This guide provides a technical analysis of Sulfo-Cy3 dUTP compatibility with major microarray scanning platforms, specifically focusing on the Agilent SureScan and Illumina iScan systems. It addresses the physicochemical properties of the dye, its spectral alignment with scanner optics, and practical labeling protocols.
Executive Summary
Sulfo-Cy3 dUTP is a water-soluble, highly stable fluorescent nucleotide analogue designed for the direct enzymatic labeling of DNA/cDNA. Its compatibility varies significantly between hardware platforms due to fundamental differences in detection chemistry and optical configurations.
| Platform | Compatibility | Verdict |
| Agilent SureScan | High | Native Compatibility. The scanner's 532 nm laser and open-slide format are perfectly matched to Sulfo-Cy3 spectral properties. |
| Illumina iScan | Low / None | Incompatible Workflow. Illumina Infinium assays utilize a hapten-sandwich chemistry (Biotin/DNP + Stain), not direct fluorophore incorporation. |
Part 1: Technical Specifications & Dye Chemistry
Sulfo-Cy3 dUTP vs. Standard Cy3-dUTP
The primary advantage of Sulfo-Cy3 over standard Cy3 is the addition of sulfonate groups (
| Feature | Standard Cy3-dUTP | Sulfo-Cy3 dUTP | Impact on Experiment |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Sulfo-Cy3 dissolves directly in aqueous buffers; no DMSO/DMF required, reducing enzyme inhibition. |
| Aggregation | High | Low | Reduced dye-dye quenching leads to higher signal-to-noise ratios (SNR). |
| Charge | Neutral/Positive | Negative (-2) | Repulsion between dye molecules prevents stacking on the DNA helix. |
| Excitation Max | ~550 nm | 548 nm | Perfectly aligned with 532 nm solid-state lasers. |
| Emission Max | ~570 nm | 563 nm | Fits standard "Cy3" or "Green" optical filters (550–610 nm). |
Spectral Alignment
The following diagram illustrates the interaction between the Agilent SureScan's excitation source and the Sulfo-Cy3 absorption profile.
Figure 1: Spectral alignment of Sulfo-Cy3 dUTP with standard microarray scanner optics (532 nm excitation).
Part 2: Platform-Specific Analysis
Agilent SureScan System
The Agilent SureScan is an open-platform laser scanner designed for standard 1" x 3" glass slides.[1] It uses a dual-laser system (Green 532 nm / Red 640 nm).[2][3]
-
Mechanism: The 532 nm laser excites Sulfo-Cy3 near its peak absorption (548 nm).
-
Workflow Integration: Sulfo-Cy3 dUTP can be substituted 1:1 for Cyanine 3-CTP/dUTP in Agilent's "Low Input Quick Amp" or direct cDNA labeling protocols.
-
Performance: Users typically observe a 10–20% increase in signal intensity compared to standard Cy3 due to reduced dye quenching (dye stacking) on the DNA backbone.
Illumina iScan System
The Illumina iScan is a bead-array reader, not a slide scanner.
-
Mechanism: Illumina's Infinium chemistry relies on Single Base Extension (SBE) using hapten-labeled nucleotides (DNP-labeled or Biotin-labeled).
-
The Incompatibility: The iScan does not detect the incorporated nucleotide directly. Instead, after extension, the array is stained with anti-DNP-Cy3 or Streptavidin-Cy3 .
-
Direct Labeling Failure: If you incorporate Sulfo-Cy3 dUTP directly into a sample and hybridize it to a BeadChip, the scanner's standard decoding software will not recognize the signal in the correct context of the assay steps (Amplification -> Fragmentation -> Hybridization -> Extension -> Staining).
-
Exception: Legacy "Direct Hybridization" assays (now largely obsolete) could theoretically use Sulfo-Cy3, but modern Illumina workflows are incompatible.
Part 3: Experimental Protocol
Direct Enzymatic Labeling of cDNA with Sulfo-Cy3 dUTP
This protocol describes the generation of fluorescent cDNA probes from total RNA using Reverse Transcriptase (RT) or Klenow fragment labeling.
Reagents Required:
-
Sulfo-Cy3 dUTP (1 mM stock)
-
Unlabeled dNTP mix (dATP, dGTP, dCTP at high conc; dTTP at low conc)
-
Reverse Transcriptase (e.g., SuperScript IV) or Klenow Fragment (exo-)
-
Random Hexamers or Oligo(dT) primers[4]
-
Total RNA (1–5 µg)
Workflow Diagram:
Figure 2: Direct enzymatic incorporation workflow for Sulfo-Cy3 dUTP.
Step-by-Step Procedure:
-
Primer Annealing:
-
Mix 1–5 µg Total RNA with 2 µL Random Hexamers (or Oligo dT).
-
Add Nuclease-free water to 14 µL.
-
Incubate at 70°C for 5 min, then snap-cool on ice.
-
-
Labeling Reaction Assembly: Prepare the following Master Mix on ice (Total Vol: 25 µL):
-
5 µL 5X RT Buffer
-
2.5 µL 0.1 M DTT
-
1.5 µL dNTP Mix (5 mM dA/dG/dC, 0.5 mM dTTP ) — Note the reduced dTTP ratio.
-
1.0 µL Sulfo-Cy3 dUTP (1 mM)
-
1.0 µL Reverse Transcriptase (200 U/µL)
-
-
Synthesis:
-
Add Master Mix to the annealed RNA/Primer tube.
-
Incubate at 42°C (or enzyme-specific temp) for 2 hours.
-
-
Hydrolysis (Critical):
-
Add 10 µL 1 N NaOH / 0.25 M EDTA. Incubate at 65°C for 15 min to degrade the RNA template.
-
Neutralize with 10 µL 1 N HCl.
-
-
Purification:
-
Use a PCR purification column (e.g., Qiagen MinElute) or ethanol precipitation.
-
Success Indicator: The final eluate should be visibly pink/magenta.
-
-
Quality Control:
-
Measure absorbance at 260 nm (DNA) and 550 nm (Dye).[5]
-
Calculate Degree of Labeling (DOL) :
(Target DOL: 20–40 dyes per 1000 bases)
-
Part 4: Troubleshooting & Stability
Ozone Susceptibility
While Cy5 is notoriously sensitive to atmospheric ozone (< 10 ppb can degrade signal in minutes), Cy3 and Sulfo-Cy3 are relatively stable . However, "sulfonated" dyes generally exhibit improved photostability compared to their non-sulfonated counterparts due to reduced micro-environmental aggregation.
-
Recommendation: If scanning Cy3/Cy5 dual-color arrays, always use an ozone-controlled environment (carbon filtration) primarily to protect the Cy5 signal. Sulfo-Cy3 will remain stable during standard scanning durations.
Dye Incorporation Efficiency
If the DOL is low (<10 dyes/kb):
-
Check dTTP:Sulfo-Cy3 ratio: The polymerase requires some natural dTTP to extend efficiently. A ratio of 1:1 to 3:1 (Sulfo-Cy3:dTTP) is often optimal.
-
Enzyme Choice: Klenow (exo-) tolerates bulky fluorophores better than standard Taq. For cDNA synthesis, SuperScript variants are robust.
References
-
Agilent Technologies. (2020).[6] SureScan Microarray Scanner System - User Guide. Agilent. Link
-
Illumina, Inc. (2023). Infinium Assay Principles and Workflow. Illumina Support. Link
-
Yu, H., et al. (1994). "Cyanine dye dUTP analogs for enzymatic labeling of DNA probes." Nucleic Acids Research, 22(15), 3226–3232. Link
-
Lumiprobe Corporation. (2024). Sulfo-Cyanine3 dUTP Product Specification and Spectral Properties. Link
-
Manduchi, E., et al. (2002). "Comparison of different labeling methods for two-channel cDNA microarrays." Physiological Genomics, 10(3), 169-179. Link
Sources
- 1. Agilent SureScan Microarray Scanner | Fluorescence Scanning System [labindiainstruments.com]
- 2. hpst.cz [hpst.cz]
- 3. youdobio.com [youdobio.com]
- 4. Direct Cyanine-dUTP Labeling of RNA [molecularcloning.com]
- 5. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 6. selectscience.net [selectscience.net]
Sequence-Dependent Fluorescence Variation in Sulfo-Cy3 dUTP Probes
Executive Summary
In high-precision genomic applications—such as microarray analysis, Fluorescence in situ Hybridization (FISH), and quantitative PCR—the assumption that fluorescence intensity correlates linearly with probe abundance is critical. However, Sulfo-Cy3 dUTP , a widely used fluorophore-nucleotide conjugate, exhibits significant sequence-dependent fluorescence variation .
This guide dissects the biophysical mechanisms driving this variation (up to 50–65% intensity deviation based on local sequence context) and objectively compares Sulfo-Cy3 against superior alternatives like Alexa Fluor 555 and DyLight 550 . We provide experimental protocols to validate probe performance and mitigation strategies to ensure data integrity.
Mechanistic Insight: The "Tug-of-War" Effect
The fluorescence of Cyanine 3 (Cy3) and its sulfonated derivative (Sulfo-Cy3) is governed by two competing photophysical processes when attached to DNA. Understanding this duality is essential for interpreting signal variance.
The Mechanism
-
Fluorescence Enhancement (Steric Restriction): Free Cy3 in solution has a low quantum yield (~0.04) because it dissipates energy via cis-trans isomerization around its polymethine bridge.[1] When conjugated to DNA, the dye can "stack" onto the terminal base pairs (acting like an additional base).[2][3][4] This stacking restricts rotation, forcing the dye into a rigid, fluorescent state. Purines (A, G) promote this stacking more effectively than pyrimidines (C, T).
-
Fluorescence Quenching (Photoinduced Electron Transfer - PET): Conversely, Guanine (G) is the most oxidizable base. If the dye is in close proximity to a G residue, an excited-state electron transfer can occur from the Guanine to the dye, non-radiatively quenching the fluorescence.
The Result: A sequence-dependent "tug-of-war."
-
Poly-A tracts: High fluorescence (Strong stacking, no PET).
-
Poly-G tracts: Unpredictable. High stacking potential (enhancement) fights against high PET potential (quenching).
-
Poly-C/T tracts: Low fluorescence (Weak stacking, dye remains flexible).
Visualization of the Mechanism
Caption: Figure 1. The dual mechanism of Cy3 fluorescence modulation. Stacking enhances signal by rigidifying the dye, while PET from Guanine quenches it.
Comparative Analysis: Sulfo-Cy3 vs. Alternatives
Performance Metrics
The following data synthesizes findings from key photophysical studies (Somoza et al., PLOS ONE; Levitus et al., J. Phys. Chem. B) comparing Sulfo-Cy3 with next-generation alternatives.
| Feature | Sulfo-Cy3 dUTP | Alexa Fluor 555 dUTP | DyLight 550 dUTP |
| Sequence Sensitivity | High (Up to 65% variation) | Low (Minimal variation) | Moderate (~45% variation) |
| Primary Artifact | G-Quenching & C-Dimming | Minimal | Similar to Cy3 but dampened |
| Photostability | Moderate | High (Resistant to bleaching) | High |
| Ozone Sensitivity | Moderate (Cy5 is worse, but Cy3 is affected) | Low (Ozone-resistant) | Low |
| Labeling Efficiency | 4–9 dyes / 1000 bases (Direct) | High (Often used Indirectly) | High |
| Mechanism | Rigid polymethine bridge | Structurally rigid core | Modified polymethine |
Direct vs. Indirect Labeling
The method of incorporation significantly affects the final data quality regarding sequence dependence.
-
Direct Enzymatic Incorporation (Sulfo-Cy3 dUTP): Polymerases (e.g., Taq, Klenow) often exhibit bias against bulky fluorophore-modified nucleotides. This can lead to lower incorporation rates in GC-rich regions, compounding the fluorescence quenching issues.
-
Indirect Labeling (Amino-Allyl dUTP): A small, steric-free amino-allyl dUTP is incorporated first. The fluorophore (NHS-ester) is chemically coupled post-synthesis. This eliminates polymerase bias but does not eliminate sequence-dependent fluorescence quenching , as the dye still interacts with the local bases after coupling.
Experimental Validation Protocol
Objective: Determine the "Quenching Factor" of your specific Sulfo-Cy3 dUTP lot against a reference standard.
Materials
-
Control Oligo A (Bright): 5'-[Amino-Mod]-AAA AAA AAA AAA-3'
-
Test Oligo G (Quenched): 5'-[Amino-Mod]-GGG GGG GGG GGG-3'
-
Test Oligo C (Dim): 5'-[Amino-Mod]-CCC CCC CCC CCC-3'
-
Sulfo-Cy3 NHS Ester (to simulate post-labeling environment) or Sulfo-Cy3 dUTP (for enzymatic test).
-
Spectrofluorometer (Ex: 550 nm / Em: 570 nm).
Workflow (Self-Validating)
-
Standardization: Dilute all oligos to exactly 10 µM (verify by A260).
-
Labeling:
-
If testing dUTP: Perform a primer extension assay using Klenow exo- on a template complementary to the oligos.
-
If testing dye-oligo interaction: Conjugate NHS-ester dye to the 5' amino group of each oligo. Purify via HPLC or spin column to remove free dye.
-
-
Normalization: Measure A552 (dye absorbance) for all three conjugates. Dilute samples so they have identical A552 absorbance (e.g., 0.1 AU). This ensures equal dye concentration.
-
Fluorescence Measurement: Measure emission at 570 nm.
-
Calculation:
Expected Result: For Sulfo-Cy3, the Poly-A signal should be 2–3x higher than Poly-C, and significantly different from Poly-G depending on the specific stacking geometry. Alexa Fluor 555 should show <20% variance.
Validation Workflow Diagram
Caption: Figure 2. Step-by-step validation workflow to quantify sequence-dependent fluorescence bias.
Mitigation & Recommendations
When to use Sulfo-Cy3 dUTP
-
Cost-Sensitive Screens: When budget constraints outweigh the need for <10% quantitative precision.
-
Legacy Protocols: When reproducing data from older studies (pre-2010) where Cy3 was the standard.
-
Qualitative Imaging: High-contrast cellular imaging where absolute intensity quantification is not the primary output.
When to Switch (Alternatives)
-
Quantitative Microarrays/qPCR: Use Alexa Fluor 555 or DyLight 550 . The reduction in sequence bias eliminates "false fold-changes" caused by GC-content differences between genes.
-
Single-Molecule Studies: Use Cy3B (rigidified variant) or Alexa 555 to avoid fluctuations in photon counts due to dye blinking/isomerization.
Data Correction Strategy
If you must use Sulfo-Cy3 dUTP for quantitative work:
-
LOESS Normalization: Apply intensity-dependent normalization (Lowess) during microarray analysis.
-
Dye-Swap: Perform replicate experiments swapping Cy3 and Cy5 (or Cy3 and Alexa 647) to average out dye-specific sequence biases.
References
-
Kretschy, N., & Somoza, M. M. (2014). Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA.[5] PLOS ONE. [Link]
-
Kekić, T., & Lietard, J. (2022). Sequence-dependence of Cy3 and Cy5 dyes in 3' terminally-labeled single-stranded DNA.[6] Scientific Reports. [Link]
-
Harvey, B. J., et al. (2009). DNA sequence-dependent enhancement of Cy3 fluorescence. Photochemical & Photobiological Sciences. [Link]
-
Sanborn, M. E., et al. (2007). Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA. The Journal of Physical Chemistry B. [Link]
Sources
- 1. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 2. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-Resolved Fluorescence Detection of Nicked DNA via Site-Specific Stacking of Sulfo-Cy3: The Role of Charge, Polarity, Linker, and Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 6. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sulfo-Cyanine3 dUTP
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
